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  • Product: 2-Hydroxy-indan-2-carboxylic acid methyl ester
  • CAS: 1249067-50-2

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2-Hydroxy-indan-2-carboxylic acid methyl ester

An In-Depth Technical Guide to 2-Hydroxy-indan-2-carboxylic Acid Methyl Ester Executive Summary The compound 2-Hydroxy-indan-2-carboxylic acid methyl ester (IUPAC: Methyl 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate) is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Hydroxy-indan-2-carboxylic Acid Methyl Ester

Executive Summary

The compound 2-Hydroxy-indan-2-carboxylic acid methyl ester (IUPAC: Methyl 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate) is a highly specialized bicyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a conformationally restricted indane core substituted with both a tertiary hydroxyl group and a methyl ester at the C2 position, this molecule serves as a rigidified bioisostere for phenylalanine derivatives and a precursor for complex spirocyclic scaffolds.

This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profile

The structural uniqueness of 2-hydroxy-indan-2-carboxylic acid methyl ester lies in its C2 quaternary center. The indane ring forces the molecule into an envelope conformation, projecting the hydroxyl and ester groups into highly defined spatial vectors. This rigidity minimizes entropic penalties upon binding to biological targets, making it a privileged pharmacophore.

Quantitative Data Summary

Below is the consolidated physicochemical data for the compound, synthesized from commercial chemical registries and structural calculations ()[1]:

PropertyValue
Compound Name 2-Hydroxy-indan-2-carboxylic acid methyl ester
IUPAC Name Methyl 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate
CAS Registry Number 1249067-50-2[2]
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [2]
MDL Number MFCD16693852[3]
Typical Purity (Commercial) ≥ 95%[1]
Physical State Crystalline solid / Viscous oil (temperature dependent)
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in H₂O

Structural Analysis & Mechanistic Reactivity

The reactivity of this molecule is dictated by the steric hindrance of the indane ring and the electronic properties of the alpha-hydroxy ester motif.

  • Resistance to Sₙ1/Sₙ2 Substitution: The tertiary alcohol is highly sterically hindered. Furthermore, any Sₙ1-type ionization to form a carbocation at C2 is strongly disfavored because the adjacent electron-withdrawing methyl ester destabilizes the positive charge. Consequently, the hydroxyl group is largely inert to standard nucleophilic substitution.

  • Controlled Dehydration: Under strongly acidic or dehydrating conditions (e.g., POCl₃ in pyridine), the molecule can undergo an E1cB or E2 elimination to yield the conjugated 1H-indene-2-carboxylate.

  • Selective Reduction: The ester can be selectively reduced. Using DIBAL-H at -78°C yields the corresponding aldehyde, while LiAlH₄ provides the 1,2-diol (2-(hydroxymethyl)indan-2-ol).

Reactivity Target Methyl 2-hydroxyindane- 2-carboxylate Hydrolysis 2-Hydroxyindane-2- carboxylic acid Target->Hydrolysis LiOH, THF/H2O (Saponification) Reduction 2-(Hydroxymethyl) indan-2-ol Target->Reduction LiAlH4, THF (Ester Reduction) Elimination Methyl 1H-indene-2- carboxylate Target->Elimination POCl3, Pyridine (Dehydration)

Caption: Primary derivatization pathways and chemical reactivity map.

Synthetic Pathways & Self-Validating Protocols

Synthesizing the C2-quaternary center of the indane system requires careful circumvention of side reactions. 2-Indanone is highly prone to enolization and aldol self-condensation under basic conditions. Therefore, classical aqueous cyanohydrin formation (NaCN/NaHSO₃) often results in poor yields.

To bypass this, the field-proven approach utilizes cyanosilylation with Trimethylsilyl cyanide (TMSCN) under Lewis acidic conditions, followed by hydrolysis and Fischer esterification ()[4].

G Indanone 2-Indanone TMS TMS-Cyanohydrin Indanone->TMS TMSCN, ZnI2 (Cyanosilylation) Acid 2-Hydroxyindane-2- carboxylic acid TMS->Acid HCl (aq), 100°C (Hydrolysis) Ester Methyl 2-hydroxyindane- 2-carboxylate Acid->Ester MeOH, H2SO4 (Esterification)

Caption: Synthetic workflow from 2-indanone to the target methyl ester.

Step-by-Step Experimental Protocol

Step 1: Cyanosilylation of 2-Indanone

  • Causality: Using TMSCN with catalytic ZnI₂ avoids the basic conditions that cause 2-indanone to polymerize. The Lewis acid activates the carbonyl, allowing rapid attack by the cyanide source.

  • Procedure: Dissolve 2-indanone (1.0 eq) in anhydrous dichloromethane (DCM) under inert atmosphere. Add catalytic ZnI₂ (0.05 eq). Slowly add TMSCN (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor via IR spectroscopy. The strong ketone C=O stretch at ~1750 cm⁻¹ must completely disappear, replaced by a weak C≡N stretch at ~2230 cm⁻¹.

Step 2: Hydrolysis to 2-Hydroxyindane-2-carboxylic acid

  • Causality: The sterically hindered tertiary nitrile requires harsh acidic conditions for hydrolysis. Refluxing in concentrated HCl simultaneously cleaves the TMS ether and hydrolyzes the nitrile to the carboxylic acid.

  • Procedure: Concentrate the crude TMS-cyanohydrin in vacuo. Suspend the residue in concentrated aqueous HCl (10 volumes) and heat to reflux (100°C) for 12 hours. Cool the mixture to 0°C.

  • Self-Validation Checkpoint: The product will precipitate out of the aqueous acidic solution upon cooling. Filter and wash with cold water. ¹H NMR (DMSO-d₆) should show a broad singlet at ~12.5 ppm (COOH) and an intact indane methylene system (AB quartet or multiplet around 3.0-3.5 ppm).

Step 3: Fischer Esterification

  • Causality: The tertiary alcohol is stable to Fischer esterification conditions because the adjacent electron-withdrawing carbonyl prevents the formation of a destabilized C2 carbocation, thus avoiding unwanted dehydration.

  • Procedure: Dissolve the carboxylic acid in anhydrous methanol (10 volumes). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux for 8 hours. Cool, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 7:3) will show the product running significantly higher (higher Rf) than the highly polar starting acid. ¹H NMR (CDCl₃) will confirm the structure via a sharp new singlet at ~3.80 ppm integrating to 3 protons (-OCH₃).

Applications in Drug Discovery & Medicinal Chemistry

In medicinal chemistry, the 2-hydroxy-indane-2-carboxylate motif is deployed as a conformationally locked bioisostere .

  • Protease Inhibitors: The alpha-hydroxy acid derivative mimics the tetrahedral transition state of peptide bond hydrolysis. By embedding this within an indane ring, the molecule gains significant lipophilicity (LogP) and occupies the S1/S1' hydrophobic pockets of proteases more effectively than acyclic equivalents.

  • Spirocyclic Scaffolds: The ester and hydroxyl groups can be condensed with bis-electrophiles or nucleophiles to generate spiro-oxazolidinediones or spiro-lactones, which are highly sought after in modern library synthesis for CNS-active compounds.

References

  • Organic Process Research & Development. "Safe Execution of a Large-Scale Ozonolysis: Preparation of the Bisulfite Adduct of 2-Hydroxyindan-2-carboxaldehyde and Its Utility in a Reductive Amination." American Chemical Society (ACS). Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Hydroxy-indan-2-carboxylic acid methyl ester: A Strategic Approach for Drug Development Professionals

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract The journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is contingent upon a thorough under...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the systematic evaluation of 2-Hydroxy-indan-2-carboxylic acid methyl ester, a representative NCE with a substituted indane scaffold. We will navigate the critical path of ADME (Absorption, Distribution, Metabolism, and Excretion) characterization, moving from predictive in silico modeling and fundamental physicochemical analysis to robust in vitro assays and definitive in vivo studies. This document is structured to provide not only step-by-step protocols but also the strategic rationale behind each experimental choice, empowering researchers, scientists, and drug development professionals to design and execute a scientifically sound PK profiling cascade. The methodologies described herein are grounded in regulatory expectations and industry best practices, ensuring the generation of reliable data for critical decision-making in drug discovery and development.

Introduction: The Imperative of Early ADME Profiling

2-Hydroxy-indan-2-carboxylic acid methyl ester is a small molecule built upon an indane core, featuring a tertiary alcohol and a methyl ester. While its therapeutic potential is under investigation, its success as a drug candidate is inextricably linked to its behavior within a biological system. A compound with exceptional target potency can fail if it is not absorbed into the bloodstream, is rapidly metabolized into inactive byproducts, or cannot reach its site of action. Therefore, early and comprehensive ADME profiling is not merely a regulatory checkbox but a cornerstone of modern drug development, mitigating the risk of late-stage attrition.[1][2]

This guide presents a tiered, logical workflow for characterizing the pharmacokinetic properties of this NCE.

Diagram: Overall Pharmacokinetic Profiling Workflow

PK_Workflow cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Pharmacokinetics in_silico In Silico ADME Prediction physchem Physicochemical Characterization (Solubility, LogD) in_silico->physchem perm Permeability (PAMPA, Caco-2) physchem->perm dist Distribution (PPB, B/P Ratio) perm->dist metab Metabolism (Microsomes, Hepatocytes) dist->metab ddi DDI Risk (CYP Inhibition) metab->ddi bioanalytical Bioanalytical Method Validation (LC-MS/MS) ddi->bioanalytical in_vivo_pk Rodent PK Study (IV & PO Dosing) bioanalytical->in_vivo_pk pk_params PK Parameter Calculation in_vivo_pk->pk_params GO_NO_GO GO_NO_GO pk_params->GO_NO_GO Candidate Selection Decision

Caption: A tiered approach to pharmacokinetic profiling, from early prediction to in vivo validation.

Phase 1: Foundational Characterization - In Silico and Physicochemical

Before committing to resource-intensive wet lab experiments, a foundational understanding of the molecule's inherent properties is established through computational modeling and basic physicochemical measurements.

In Silico ADME-Tox Prediction

Computational tools provide a rapid, cost-effective first pass to flag potential liabilities.[3][4][5][6] Using the structure of 2-Hydroxy-indan-2-carboxylic acid methyl ester, a variety of ADME and toxicity parameters can be predicted.

Protocol: In Silico Profiling

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.

  • Input the structure into a validated web-based tool (e.g., SwissADME, pkCSM).[3]

  • Execute the prediction algorithms.

  • Compile and analyze the output data, focusing on drug-likeness rules (e.g., Lipinski's Rule of Five), absorption, distribution, metabolism, and toxicity flags.

Table 1: Predicted Physicochemical and ADME Properties

Parameter Predicted Value Implication for Drug Development
Molecular Weight ~206 g/mol Favorable (<500 Da) for good absorption and distribution.
LogP (Octanol/Water) 2.1 Indicates moderate lipophilicity, balancing solubility and permeability.
Aqueous Solubility Moderately Soluble Suggests oral absorption may be feasible without complex formulation.
H-Bond Donors/Acceptors 1 / 3 Compliant with Lipinski's rules, suggesting good membrane permeability.
CYP2D6 Inhibitor Unlikely Reduced risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 Inhibitor Possible Warrants experimental investigation.
Blood-Brain Barrier Permeant No May limit central nervous system side effects.

| P-gp Substrate | Yes | Potential for active efflux, which could reduce absorption. |

Experimental Physicochemical Profiling

In silico predictions must be confirmed experimentally. Solubility and lipophilicity are the two most critical physicochemical properties influencing a drug's pharmacokinetic behavior.

Causality: A drug must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle for oral drug development.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Add an excess amount of the compound to a series of vials containing buffers at pH 2.0, 6.5, and 7.4.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method, such as LC-UV or LC-MS/MS.

  • Express results in µg/mL or µM.

Causality: Lipophilicity governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its metabolic profile. LogD (the distribution coefficient at a specific pH) is more physiologically relevant than LogP.

Protocol: Shake-Flask Method for LogD₇.₄

  • Prepare a solution of the compound in a phosphate-buffered saline (PBS, pH 7.4) and n-octanol system.

  • Vigorously mix the two phases for a set period.

  • Centrifuge to separate the aqueous and octanol layers.

  • Carefully sample both layers.

  • Quantify the concentration of the compound in each phase by LC-UV or LC-MS/MS.

  • Calculate LogD₇.₄ as the log₁₀ of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Table 2: Hypothetical Physicochemical Data

Parameter Result Interpretation
Thermodynamic Solubility (pH 7.4) 150 µg/mL Good solubility, unlikely to be a limiting factor for absorption.

| LogD (pH 7.4) | 1.9 | Optimal lipophilicity for a good balance of permeability and solubility. |

Phase 2: Core In Vitro ADME Assays

This phase uses established cell-based and subcellular systems to model key ADME processes, providing predictive data on the compound's fate in vivo.

Absorption: Permeability

Causality: This assay provides a rapid assessment of a compound's ability to diffuse passively across a lipid membrane, mimicking the primary mechanism of absorption for many drugs.

Protocol: PAMPA

  • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • This filter plate is placed on top of a 96-well acceptor plate containing buffer.

  • The compound is added to the wells of the donor plate (on top of the filter).

  • The "sandwich" is incubated for a set time (e.g., 4-16 hours).

  • The concentration of the compound is measured in both the donor and acceptor wells.

  • Permeability (Pe) is calculated based on the rate of appearance in the acceptor well.

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This model provides a more biologically relevant assessment of intestinal permeability, including both passive diffusion and the influence of active transporters like P-glycoprotein (P-gp).

Protocol: Caco-2 Bidirectional Permeability

  • Seed Caco-2 cells onto permeable Transwell® inserts and culture for ~21 days until a differentiated monolayer is formed.

  • Confirm monolayer integrity using a marker like Lucifer Yellow or by measuring Transepithelial Electrical Resistance (TEER).

  • A-to-B Transport: Add the compound to the apical (A, upper) chamber and measure its appearance in the basolateral (B, lower) chamber over time.

  • B-to-A Transport: Add the compound to the basolateral chamber and measure its appearance in the apical chamber.

  • Quantify concentrations in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

Diagram: Caco-2 Permeability Assay

Caption: Bidirectional transport across a Caco-2 cell monolayer to assess permeability and efflux.

Table 3: Hypothetical Permeability Data

Assay Parameter Result Classification
PAMPA Pe (10⁻⁶ cm/s) 8.5 High Passive Permeability
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 6.2 High Permeability
Caco-2 Papp (B-A) (10⁻⁶ cm/s) 15.5 High Permeability

| Caco-2 | Efflux Ratio | 2.5 | Moderate P-gp Substrate |

Distribution: Plasma Protein Binding (PPB)

Causality: Only the unbound fraction of a drug in plasma is free to distribute into tissues and interact with its pharmacological target. High plasma protein binding can limit efficacy and clearance.

Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device consists of two chambers separated by a semipermeable membrane (8 kDa cutoff) that allows the passage of small molecules but not proteins.

  • Add plasma (human, rat) to one chamber and the compound to the same chamber. Add buffer to the other chamber.

  • Incubate the plate with shaking at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sample both the plasma and buffer chambers.

  • Quantify the total concentration in the plasma chamber (C_total) and the concentration in the buffer chamber (C_unbound) by LC-MS/MS.

  • Calculate the Fraction Unbound (fu) = C_unbound / C_total.

Table 4: Hypothetical Distribution Data

Parameter Human Plasma Rat Plasma Interpretation
% Bound 85% 82% Moderately bound; a significant unbound fraction is available for activity.

| Fraction Unbound (fu) | 0.15 | 0.18 | Good correlation between species, supporting the use of the rat model. |

Metabolism: Stability and Enzyme Interactions

Causality: The liver is the primary site of drug metabolism. The rate of metabolism determines a drug's half-life and oral bioavailability. Understanding which enzymes are involved is key to predicting drug-drug interactions (DDIs).

Protocol: Microsomal and Hepatocyte Stability

  • Microsomes: Incubate the compound (e.g., at 1 µM) with liver microsomes (human, rat) and NADPH (a required cofactor for CYP enzymes) at 37°C.

  • Hepatocytes: Incubate the compound with cryopreserved hepatocytes in suspension at 37°C.

  • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

  • Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).

  • Calculate in vitro half-life (t₁/₂) = 0.693 / k.

  • Calculate intrinsic clearance (CLint).

Protocol: CYP Inhibition (IC₅₀ Determination)

  • Incubate human liver microsomes with a specific probe substrate for a major CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).

  • Add the test compound at a range of concentrations.

  • Initiate the reaction with NADPH and incubate at 37°C.

  • Stop the reaction and quantify the formation of the specific metabolite from the probe substrate by LC-MS/MS.

  • Calculate the percent inhibition at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of test compound that causes 50% inhibition).

Table 5: Hypothetical Metabolism and DDI Data

Assay Species Result Classification/Interpretation
Microsomal Stability Human t₁/₂ = 45 min Moderately stable; likely to have moderate hepatic clearance.
Microsomal Stability Rat t₁/₂ = 35 min Reasonably similar to human, supporting interspecies scaling.
Hepatocyte Stability Human t₁/₂ = 60 min More stable than in microsomes, suggesting roles for Phase II enzymes or uptake.
CYP3A4 Inhibition Human IC₅₀ = 25 µM Weak inhibitor; low risk of clinical DDIs via this mechanism.

| CYP2D6 Inhibition | Human | IC₅₀ > 50 µM | No significant inhibition observed. |

Diagram: Potential Metabolic Pathways

Metabolism cluster_phase1 Phase I Metabolism (CYPs) cluster_phase2 Phase II Metabolism Parent 2-Hydroxy-indan-2-carboxylic acid methyl ester Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis CES1/2 Oxidation Ring Hydroxylation (CYP enzymes) Parent->Oxidation e.g., CYP3A4 Glucuronidation Glucuronidation (UGTs on -OH group) Parent->Glucuronidation UGT1A1, etc. Metabolite1 Carboxylic Acid Metabolite Hydrolysis->Metabolite1 Metabolite2 Hydroxylated Metabolite Oxidation->Metabolite2 Metabolite3 Glucuronide Conjugate Glucuronidation->Metabolite3

Caption: Predicted metabolic routes for the NCE, including Phase I and Phase II biotransformations.

Phase 3: Definitive In Vivo Pharmacokinetic Study

This phase integrates all ADME processes in a living system, providing the most relevant data for predicting human pharmacokinetics.

Bioanalytical Method Validation

Causality: A validated, reliable bioanalytical method is a regulatory prerequisite for quantifying drug concentrations in biological matrices. "You can't trust the PK data if you can't trust the assay." The method must be proven to be accurate, precise, and specific.[7][8][9]

Protocol: LC-MS/MS Method Validation in Rat Plasma Based on FDA and EMA guidelines, the following parameters must be assessed:

  • Selectivity: Analyze at least six blank matrix lots to ensure no endogenous components interfere with the analyte or internal standard.

  • Calibration Curve: Establish linearity over the expected concentration range (e.g., 1-1000 ng/mL) with a minimum of six non-zero standards.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates over three separate runs. Mean accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of the analyte in the matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage.

In Vivo Study Design

Protocol: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

  • Animals: Use male Sprague-Dawley rats (n=3-4 per group/time point). Acclimatize animals for at least 7 days.

  • Dose Formulation:

    • IV Bolus: Formulate the compound in a suitable vehicle (e.g., 20% Solutol in saline) at 1 mg/kg.

    • Oral Gavage (PO): Formulate in a suspension or solution (e.g., 0.5% methylcellulose) at 10 mg/kg.

  • Dosing and Sampling:

    • Administer the dose via the tail vein (IV) or oral gavage (PO).

    • Collect blood samples (~100 µL) from a sparse sampling design at pre-dose and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the plasma concentrations using the validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Table 6: Key Pharmacokinetic Parameters from Rat Study (Hypothetical Data)

Parameter IV (1 mg/kg) PO (10 mg/kg) Definition
Cmax (ng/mL) 1250 850 Maximum observed plasma concentration.
Tmax (h) 0.083 1.0 Time to reach Cmax.
AUC₀-inf (ng*h/mL) 2500 15000 Area under the concentration-time curve from time zero to infinity.
t₁/₂ (h) 3.5 3.8 Elimination half-life.
CL (mL/h/kg) 400 - Clearance.
Vd (L/kg) 2.0 - Volume of distribution.

| F (%) | - | 60% | Absolute Oral Bioavailability = (AUCpo/Dosepo) / (AUCiv/Doseiv) |

Interpretation: An oral bioavailability of 60% is excellent and indicates that the compound is well-absorbed and not subject to excessive first-pass metabolism. The clearance is low relative to hepatic blood flow, and the half-life is suitable for once or twice-daily dosing.

Conclusion and Next Steps

The comprehensive pharmacokinetic profiling of 2-Hydroxy-indan-2-carboxylic acid methyl ester, as outlined in this guide, provides a clear path to understanding its ADME properties. The hypothetical data generated through this workflow suggest a compound with favorable drug-like characteristics: good solubility and permeability, moderate plasma protein binding, moderate metabolic stability, a low risk of CYP-mediated drug interactions, and high oral bioavailability in the rat model.

These promising results provide a strong rationale for advancing this compound into further preclinical development, including pharmacodynamic and toxicology studies, to fully evaluate its potential as a clinical candidate. This structured, data-driven approach ensures that decisions are based on a robust and scientifically validated understanding of the compound's behavior in vivo.

References

  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis. (2015). Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. (2014). Available at: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. (2011). Available at: [Link]

  • Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Journal of Chemical Information and Modeling. (2026). Available at: [Link]

  • European Medicines Agency. Scientific guidelines on clinical pharmacology and pharmacokinetics. (2023). Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2015). Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer. (2021). Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. (2014). Available at: [Link]

  • European Medicines Agency. Non-clinical: pharmacokinetics and toxicokinetics. (2023). Available at: [Link]

  • In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Hilaris Publisher. (2014). Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • European Medicines Agency. Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. (2014). Available at: [Link]

  • European Medicines Agency. Guideline on the conduct of pharmacokinetic studies in target animal species. (2017). Available at: [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. (2023). Available at: [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. (2025). Available at: [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. (2025). Available at: [Link]

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Foundational

An In-depth Technical Guide on the Toxicity and Safety of 2-Hydroxy-indan-2-carboxylic acid methyl ester: A Structure-Activity Relationship (SAR) Approach

For Researchers, Scientists, and Drug Development Professionals Executive Summary The escalating pace of chemical synthesis and drug discovery necessitates robust and predictive toxicological assessments. This guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating pace of chemical synthesis and drug discovery necessitates robust and predictive toxicological assessments. This guide provides a comprehensive safety and toxicity profile for 2-Hydroxy-indan-2-carboxylic acid methyl ester, a compound for which direct empirical data is not publicly available. Employing a rigorous Structure-Activity Relationship (SAR) analysis, this document synthesizes existing knowledge on structurally analogous compounds to forecast the potential toxicological liabilities of the target molecule. By deconstructing the molecule into its core components—the indane moiety, the α-hydroxy acid functionality, and the methyl ester group—we project a toxicological profile characterized by low acute toxicity but a potential for skin and eye irritation. Furthermore, this guide delves into the probable metabolic pathways, including the potential for bioactivation of the carboxylic acid group into reactive metabolites, a critical consideration in drug development. This proactive, in-silico assessment is designed to inform early-stage research and guide future empirical testing strategies.

Introduction: The Imperative for Predictive Toxicology

In the landscape of modern drug development and chemical research, the synthesis of novel chemical entities often outpaces their toxicological characterization. 2-Hydroxy-indan-2-carboxylic acid methyl ester stands as one such molecule, with a notable absence of published safety and toxicity data. This guide, therefore, adopts a well-established toxicological principle: the Structure-Activity Relationship (SAR). SAR posits that the biological activity of a chemical is intrinsically linked to its molecular structure.[1][2][3] By examining the known toxicological profiles of its constituent chemical motifs—the indane backbone, the α-hydroxy acid group, and the methyl ester—we can construct a predictive toxicological profile. This approach is not a substitute for empirical testing but serves as a critical, data-driven framework to anticipate potential hazards, guide safe handling practices, and inform the design of a rational, tiered testing strategy.[1][4]

Molecular Profile of 2-Hydroxy-indan-2-carboxylic acid methyl ester

A clear understanding of the molecule's structure is fundamental to a SAR-based assessment.

  • Chemical Name: 2-Hydroxy-indan-2-carboxylic acid methyl ester

  • Molecular Formula: C₁₁H₁₂O₃

  • Structure:

    • An indane nucleus, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.[5][6]

    • A methyl ester of a carboxylic acid at the 2-position of the indane ring.

    • A hydroxyl group also at the 2-position, making it an α-hydroxy acid derivative.

This unique combination of functional groups dictates its physicochemical properties and, consequently, its likely interactions within a biological system.

Toxicological Assessment by Structural Analogy (SAR)

The Indane Moiety: A Privileged Scaffold in Medicinal Chemistry

The indane ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[5][6][7][8] The metabolism of indane and its derivatives has been studied, with key pathways involving hydroxylation and subsequent oxidation.[9][10] While the indane scaffold itself is not associated with high intrinsic toxicity, its derivatives' safety profiles are highly dependent on the nature and position of their substituents.[11] For instance, some indanone derivatives have been investigated for their anticancer activity and associated cytotoxicity.[11][12]

The α-Hydroxy Acid Methyl Ester Moiety: A Focus on Localized Effects

The presence of an α-hydroxy acid methyl ester functionality introduces specific toxicological considerations, primarily related to local irritation.

  • Carboxylic Acid Methyl Esters: Generally, simple carboxylic acid methyl esters exhibit low acute systemic toxicity.[13][14][15] The U.S. Food and Drug Administration has approved methyl esters of certain fatty acids for use as food additives in animal feed, indicating a low hazard concern for oral exposure.[14] Dermal exposure to methyl esters may result in slight skin and eye irritation.[14]

  • α-Hydroxy Acids (AHAs): AHAs are widely used in dermatological and cosmetic formulations.[16] Their primary toxicological effect is concentration-dependent skin irritation, which can manifest as redness, burning, and pruritus.[16] This irritation is linked to their ability to exfoliate the stratum corneum. A significant concern with AHAs is their potential to increase the skin's sensitivity to ultraviolet (UV) light, which can lead to more severe sun damage.[16]

Anticipated Metabolic Pathways and Their Toxicological Significance

The biotransformation of 2-Hydroxy-indan-2-carboxylic acid methyl ester is predicted to proceed through several key pathways, each with distinct toxicological implications.

Metabolic Pathway Parent 2-Hydroxy-indan-2-carboxylic acid methyl ester Hydrolysis Ester Hydrolysis (Carboxylesterases) Parent->Hydrolysis Major Pathway Oxidation CYP450-mediated Oxidation Parent->Oxidation Minor Pathway Acid_Metabolite 2-Hydroxy-indan-2-carboxylic acid Hydrolysis->Acid_Metabolite Glucuronidation UGT-mediated Glucuronidation Acid_Metabolite->Glucuronidation CoA_Conjugation Acyl-CoA Synthetase Acid_Metabolite->CoA_Conjugation Acyl_Glucuronide Acyl Glucuronide (Reactive Metabolite) Glucuronidation->Acyl_Glucuronide Acyl_CoA Acyl-CoA Thioester (Reactive Metabolite) CoA_Conjugation->Acyl_CoA Oxidized_Metabolites Hydroxylated Indane Derivatives Oxidation->Oxidized_Metabolites Testing_Strategy cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute Toxicity & Local Tolerance (In Vivo) cluster_2 Tier 3: Repeated Dose & Reproductive Toxicity (In Vivo) Genotox Genotoxicity (Ames Test, in vitro Micronucleus) Acute_Oral Acute Oral Toxicity (e.g., OECD 423) Genotox->Acute_Oral Cytotox Cytotoxicity (e.g., Neutral Red Uptake) Cytotox->Acute_Oral Metabolism In Vitro Metabolism (Liver Microsomes, Hepatocytes) Metabolism->Acute_Oral Repeated_Dose Repeated Dose Toxicity (28-day study) Acute_Oral->Repeated_Dose Skin_Eye_Irritation Skin/Eye Irritation (e.g., OECD 404/405 or in vitro alternatives) Skin_Eye_Irritation->Repeated_Dose Repro_Tox Reproductive/Developmental Toxicity Screening Repeated_Dose->Repro_Tox

Caption: A tiered approach for the toxicological evaluation of 2-Hydroxy-indan-2-carboxylic acid methyl ester.

  • Tier 1: In Vitro Assessment:

    • Genotoxicity: A standard battery of tests, including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test in mammalian cells, should be conducted to assess mutagenic and clastogenic potential. [17][18] * Cytotoxicity: Assays using relevant cell lines (e.g., hepatocytes, keratinocytes) can provide initial data on concentration-dependent toxicity.

    • Metabolism: In vitro studies using liver microsomes and hepatocytes from different species (including human) can identify major metabolites and potential for reactive metabolite formation. [10]

  • Tier 2: In Vivo Acute Toxicity and Local Tolerance:

    • Acute Toxicity: An acute oral toxicity study (e.g., OECD Guideline 423) can confirm the predicted low acute toxicity.

    • Irritation: Skin and eye irritation studies (in vivo or validated in vitro alternatives) are necessary to quantify the irritant potential.

  • Tier 3: Further In Vivo Studies (if warranted):

    • Based on the intended use and potential for repeated exposure, sub-chronic repeated-dose toxicity studies (e.g., 28-day oral study) may be required.

    • If the compound is intended for pharmaceutical use in populations of child-bearing potential, reproductive and developmental toxicity studies will be necessary. [19][20]

Conclusion

In the absence of direct empirical data, this in-depth technical guide provides a comprehensive, SAR-based toxicological assessment of 2-Hydroxy-indan-2-carboxylic acid methyl ester. The analysis of its structural components—the indane moiety and the α-hydroxy acid methyl ester group—predicts a profile of low acute systemic toxicity, but with a notable potential for skin and eye irritation. A critical area for further investigation is the compound's metabolic fate, particularly the potential for the formation of reactive acyl glucuronide or acyl-CoA thioester metabolites from its carboxylic acid hydrolysis product. The proposed tiered testing strategy offers a scientifically sound and resource-efficient path forward to definitively characterize the safety profile of this molecule. This predictive approach underscores the power of integrating existing toxicological knowledge to guide the safe and responsible development of new chemical entities.

References

  • Brooks, C. J. W., & Young, L. (1956). Biochemical studies of toxic agents. 9. The metabolic conversion of indene into cis- and trans-indane-1:2-diol. Biochemical Journal, 63(2), 264–269.
  • Ryan, A., et al. (2018). Bioactive Indanes: Comparative in vitro Metabolism Study of PH46A. Journal of Drug Metabolism & Toxicology, 9(2).
  • Abdel-Wahab, B. F., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molinspiration properties. PLoS ONE, 17(3), e0264687.
  • Prasher, P., & Sharma, M. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ChemistrySelect, 6(11), 2658–2677.
  • Ahmad, I., et al. (2018). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative.
  • Brooks, C. J. W., & Young, L. (1956). Biochemical studies of toxic agents. 9. The metabolic conversion of indence into cis- and trans-indane-1:2-diol. SciSpace.
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  • Kumar, R., et al. (2017). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Der Pharma Chemica, 9(24), 62-68.
  • Johnson, W., Jr, et al. (2016). Safety Assessment of Methyl Glucose Polyethers and Esters as Used in Cosmetics. International Journal of Toxicology, 35(2_suppl), 12S-40S.
  • Cronin, M. T. D. (2000). The Practice of Structure Activity Relationships (SAR) in Toxicology. Toxicological Sciences, 56(1), 1-4.
  • Cosmetic Ingredient Review. (2019).
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  • Kumar, S. D., et al. (2024). Insilico toxicity prediction by using ProTox-II computational tools. Asia-Pacific Journal of Pharmacotherapy & Toxicology, 4, 41-46.
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Exploratory

The Emerging Potential of 2-Hydroxy-indan-2-carboxylic Acid Methyl Ester in Drug Discovery: A Technical Guide

Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indane Scaffold as a Privileged Structure in Medicinal Chemistry

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. Notable examples of drugs featuring the indane core include the anti-inflammatory agent Sulindac and the acetylcholinesterase inhibitor Donepezil, underscoring the scaffold's versatility in targeting different biological pathways. This guide focuses on a specific, yet underexplored, derivative: 2-Hydroxy-indan-2-carboxylic acid methyl ester . We will delve into its synthesis, potential therapeutic applications, and the underlying scientific rationale for its consideration in modern drug discovery pipelines. While direct research on this specific ester is nascent, this review synthesizes data from closely related analogues to build a compelling case for its investigation.

Synthesis and Characterization: A Proposed Pathway

The proposed synthesis would likely begin with indan-2-one, a commercially available starting material. The key steps would involve the introduction of a carboxyl group at the 2-position, followed by esterification and hydroxylation.

Proposed Synthetic Protocol:
  • Carboxylation of Indan-2-one: Indan-2-one can be carboxylated at the alpha-position using a strong base, such as lithium diisopropylamide (LDA), to generate the enolate, which is then quenched with carbon dioxide.

  • Esterification: The resulting 2-oxo-indan-2-carboxylic acid is then esterified to the methyl ester. This can be achieved using standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a milder coupling reagent.

  • Reduction of the Ketone: The final step involves the selective reduction of the ketone at the 1-position to a hydroxyl group. A mild reducing agent, such as sodium borohydride (NaBH₄), would be suitable to avoid reduction of the ester functionality.

This proposed pathway offers a logical and experimentally feasible approach to obtaining 2-Hydroxy-indan-2-carboxylic acid methyl ester.

Potential Therapeutic Applications in Drug Discovery

The therapeutic potential of 2-Hydroxy-indan-2-carboxylic acid methyl ester can be inferred from the biological activities of its structural analogues. The indane core is a versatile scaffold that has been successfully incorporated into drugs targeting a range of diseases.

Anti-Cancer Activity: Targeting Fibroblast Growth Factor Receptor 1 (FGFR1)

Recent research has highlighted the potential of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1)[2]. FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells in various malignancies, including breast, lung, and bladder cancers. The 2-hydroxy-1H-indene-1,3(2H)-dione scaffold has been shown to bind to the ATP-binding site of FGFR1, thereby inhibiting its kinase activity.

Derivatives bearing quinoline, quinoxaline, and isoquinoline moieties have demonstrated significant inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range[2]. Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the kinase[2]. Given the structural similarity, it is plausible that 2-Hydroxy-indan-2-carboxylic acid methyl ester could serve as a valuable scaffold for the design of novel FGFR1 inhibitors.

Table 1: Inhibitory Activity of 2-hydroxy-1H-indene-1,3(2H)-dione Derivatives against FGFR1 [2]

CompoundIC50 (µM)
7b 3.1
9a 5.7
9b 3.3
9c 4.1
Anti-Inflammatory and Analgesic Potential

The indane scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs. Indan acid derivatives, in particular, have been extensively studied for their analgesic and anti-inflammatory properties[3]. The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Furthermore, the hydroxycarboxylic acid receptor 2 (HCA2), a G-protein-coupled receptor, has been identified as a mediator of anti-inflammatory effects[4]. It is plausible that 2-Hydroxy-indan-2-carboxylic acid methyl ester or its derivatives could interact with HCA2 or other inflammatory targets.

Neuroprotective Effects

The indane nucleus is also a key feature in compounds with neuroprotective properties. The structural rigidity and lipophilicity of the indane scaffold allow for effective penetration of the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. Derivatives of indane have shown promise in models of neurodegenerative diseases, and the 2-hydroxy-2-methyl-hexanoic acid moiety has been explored as an intermediate in the synthesis of prostaglandin analogs with potential neurological applications. The antiseizure effects of β-hydroxybutyrate are mediated by the hydroxycarboxylic acid receptor 2 (HCAR2), suggesting a potential avenue for investigation for 2-hydroxy-indan-2-carboxylic acid derivatives in neurological disorders[5].

Experimental Protocols

To facilitate further research into 2-Hydroxy-indan-2-carboxylic acid methyl ester, the following are generalized experimental protocols for its synthesis and biological evaluation, based on established methodologies for similar compounds.

General Synthesis of 2-Hydroxy-indan-2-carboxylic Acid Methyl Ester (Proposed)

Synthesis_Workflow Indanone Indan-2-one Enolate Lithium Enolate Indanone->Enolate 1. LDA, THF, -78°C CarboxylicAcid 2-Oxo-indan-2-carboxylic Acid Enolate->CarboxylicAcid 2. CO2 (g) Ester Methyl 2-oxo-indan-2-carboxylate CarboxylicAcid->Ester 3. CH3OH, H+ FinalProduct 2-Hydroxy-indan-2-carboxylic acid methyl ester Ester->FinalProduct 4. NaBH4, CH3OH

Caption: Proposed synthetic workflow for 2-Hydroxy-indan-2-carboxylic acid methyl ester.

Step-by-Step Methodology:

  • Enolate Formation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes. Add a solution of indan-2-one in anhydrous THF dropwise to the LDA solution and stir for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the enolate solution for 2 hours. Allow the reaction to warm to room temperature and then quench with aqueous HCl.

  • Esterification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude 2-oxo-indan-2-carboxylic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours.

  • Reduction: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract with ethyl acetate, dry the organic layer, and concentrate. Dissolve the crude methyl 2-oxo-indan-2-carboxylate in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 1 hour.

  • Purification: Quench the reaction with water and extract with ethyl acetate. The crude product can be purified by column chromatography on silica gel.

In Vitro FGFR1 Kinase Assay

FGFR1_Assay_Workflow Reagents Prepare Reagents: - FGFR1 Enzyme - Substrate (e.g., Poly(Glu,Tyr)) - ATP - Test Compound Incubation Incubate at 37°C Reagents->Incubation Detection Detect Phosphorylation (e.g., ADP-Glo Assay) Incubation->Detection Analysis Calculate IC50 Detection->Analysis

Caption: Workflow for an in vitro FGFR1 kinase assay.

Step-by-Step Methodology:

  • Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.

  • Add the test compound (2-Hydroxy-indan-2-carboxylic acid methyl ester) at various concentrations to the wells of a microplate.

  • Add the FGFR1 enzyme and the substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based ADP detection assay.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct experimental data on 2-Hydroxy-indan-2-carboxylic acid methyl ester remains limited, the wealth of information on its structural analogues strongly suggests its potential as a valuable scaffold in drug discovery. The proposed synthetic route provides a clear path for its preparation, and the known biological activities of related indane derivatives point towards promising therapeutic applications in oncology, inflammation, and neurodegenerative diseases. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. Future studies should focus on confirming its synthesis, characterizing its physicochemical properties, and screening it against a panel of relevant biological targets, particularly FGFR1 and inflammatory mediators.

References

  • Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. [Link]

  • Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. CORE. [Link]

  • Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. ResearchGate. [Link]

  • Hydroxycarboxylic Acid Receptor 2 Mediates β‐hydroxybutyrate's Antiseizure Effect in Mice. Annals of Neurology. [Link]

  • Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2. Metabolism. [Link]

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Protocols & Analytical Methods

Method

Step-by-step protocol for synthesizing 2-Hydroxy-indan-2-carboxylic acid methyl ester

Application Note: Scalable Synthesis Protocol for 2-Hydroxy-indan-2-carboxylic Acid Methyl Ester Executive Summary & Retrosynthetic Strategy 2-Hydroxy-indan-2-carboxylic acid methyl ester (CAS: 1249067-50-2) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Protocol for 2-Hydroxy-indan-2-carboxylic Acid Methyl Ester

Executive Summary & Retrosynthetic Strategy

2-Hydroxy-indan-2-carboxylic acid methyl ester (CAS: 1249067-50-2) is a highly valued bicyclic building block utilized in the design of complex active pharmaceutical ingredients (APIs), including cystic fibrosis transmembrane conductance regulator (CFTR) potentiators and inhibitors .

To achieve a scalable and high-purity synthesis, the most robust retrosynthetic pathway relies on the formation of a cyanohydrin intermediate from commercially available 2-indanone. While alternative methods such as the Baeyer-Villiger oxidation of α,α -disubstituted β -ketoesters can yield the intermediate acid , the cyanohydrin route offers superior atom economy and regiocontrol for this specific bicyclic substitution pattern. The sequence proceeds via cyanosilylation, acidic hydrolysis, and Fischer esterification.

Synthetic Workflow Diagram

Synthesis A 2-Indanone (Starting Material) B 2-Hydroxyindane-2-carbonitrile (Intermediate 1) A->B 1. TMSCN, ZnI2 (cat.), DCM 2. HCl (aq) cleavage C 2-Hydroxyindane-2-carboxylic acid (Intermediate 2) B->C Conc. HCl, Reflux (Acidic Hydrolysis) D 2-Hydroxy-indan-2-carboxylic acid methyl ester (Final Product) C->D MeOH, H2SO4 (cat.), Reflux (Fischer Esterification)

Figure 1: Three-step synthetic workflow from 2-indanone to the target methyl ester.

Step-by-Step Experimental Protocols

Step 1: Cyanosilylation and Deprotection (Synthesis of Intermediate 1)

Mechanistic Rationale: Trimethylsilyl cyanide (TMSCN) is utilized instead of sodium cyanide (NaCN) to bypass the generation of highly toxic hydrogen cyanide gas. The addition of a Lewis acid (ZnI 2​ ) activates the ketone, facilitating a thermodynamically controlled cyanosilylation that proceeds with near-quantitative conversion . Procedure:

  • Charge a flame-dried, argon-purged round-bottom flask with 2-indanone (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Add a catalytic amount of Zinc Iodide (ZnI 2​ ) (0.05 equiv) to the stirring solution.

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Introduce TMSCN (1.2 equiv) dropwise over 15 minutes to control the exothermic addition.

  • Remove the cooling bath and allow the reaction to stir at ambient temperature for 4 hours.

  • Self-Validation/Workup: Quench the reaction by adding 2M aqueous HCl and stir vigorously for 1 hour. This step is critical as it cleaves the intermediate TMS-ether, revealing the free hydroxyl group.

  • Extract the aqueous phase with DCM (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford crude 2-hydroxyindane-2-carbonitrile.

Step 2: Acidic Hydrolysis (Synthesis of Intermediate 2)

Mechanistic Rationale: Acidic hydrolysis is strictly mandated for this transformation. Attempting basic hydrolysis of cyanohydrins invariably triggers a retro-aldol/retro-cyanohydrin collapse, reverting the intermediate back to 2-indanone and free cyanide. Procedure:

  • Suspend the crude 2-hydroxyindane-2-carbonitrile in concentrated HCl (12 M, 10 mL per gram of substrate).

  • Heat the heterogeneous mixture to a gentle reflux (100–105 °C) for 12–16 hours. The reaction will gradually become homogenous, followed by the precipitation of the product as a white solid upon completion .

  • Cool the reaction mixture to 0 °C and dilute with ice water.

  • Self-Validation/Workup: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × ). To isolate the carboxylic acid from unreacted neutral impurities, extract the combined EtOAc layers with saturated aqueous NaHCO 3​ . The target acid moves to the aqueous phase as a sodium salt.

  • Carefully acidify the aqueous layer with 6M HCl to pH 1–2, and extract again with EtOAc (3 × ). Dry the organic phase (Na 2​ SO 4​ ) and concentrate to yield pure 2-hydroxyindane-2-carboxylic acid.

Step 3: Fischer Esterification (Synthesis of Final Product)

Mechanistic Rationale: Fischer esterification is an equilibrium-driven process. By utilizing methanol as both the reagent and the solvent, and by actively removing the water byproduct, the equilibrium is pushed entirely toward the ester formation. Procedure:

  • Dissolve 2-hydroxyindane-2-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.2 M).

  • Add concentrated H 2​ SO 4​ (0.1 equiv) dropwise as a catalyst.

  • Equip the flask with a Soxhlet extractor containing activated 3Å molecular sieves. Reflux the mixture for 8 hours. The sieves will trap the generated water, preventing the reverse hydrolysis reaction.

  • Cool the reaction to room temperature and concentrate the methanol in vacuo.

  • Partition the resulting residue between EtOAc and saturated aqueous NaHCO 3​ to neutralize the acid catalyst and remove any trace unreacted starting material.

  • Wash the organic layer with brine, dry (Na 2​ SO 4​ ), and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-hydroxy-indan-2-carboxylic acid methyl ester.

Quantitative Data & Expected Outcomes

CompoundExpected YieldPhysical StatePrimary Analytical Validation
Intermediate 1 (Carbonitrile)85–90%Pale yellow oil 1 H NMR (Absence of TMS signal at ~0.1 ppm)
Intermediate 2 (Carboxylic Acid)75–80%White solidMelting Point (~179 °C), LC-MS
Final Product (Methyl Ester)80–85%Colorless oil to solid 1 H NMR (Singlet at ~3.8 ppm for -OCH 3​ ), HRMS

References

  • Title: Efficient synthesis of spirooxindolyl oxazol-2(5H)-ones via palladium(ii)-catalyzed addition of arylboronic acids to nitriles Source: RSC Advances / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of α,α -Disubstituted α -Acetoxy Esters and α,α -Disubstituted α -Hydroxy Acids by Baeyer-Villiger Oxidation of the Corresponding β -Ketoesters Source: Current Organic Synthesis / ResearchGate URL: [Link]

  • Title: Structure-based discovery of CFTR potentiators and inhibitors Source: Nature Communications / National Center for Biotechnology Information (PMC) URL: [Link]

Application

Harnessing 2-Hydroxy-indan-2-carboxylic acid methyl ester as a Strategic Intermediate in Pharmaceutical Synthesis

An Application Note and Protocol Guide for Researchers Abstract The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive overview of the synthesis and utility of 2-Hydroxy-indan-2-carboxylic acid methyl ester, a versatile yet under-documented intermediate. We present detailed, field-proven protocols for its preparation from commercially available 2-indanone and its subsequent conversion into the valuable pharmaceutical building block, 2-Amino-indan-2-carboxylic acid methyl ester. The methodologies herein are designed to be robust and scalable, offering researchers a clear pathway to access complex indane derivatives for drug discovery and development programs.

Introduction: The Significance of the Indane Moiety

The rigid bicyclic structure of the indane system provides a well-defined three-dimensional orientation for pendant functional groups, making it an excellent scaffold for designing ligands that can interact with high specificity to biological targets. Derivatives of indane, particularly aminoindanes, are central to the mechanism of action of several approved drugs. A prime example is Rasagiline, an irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson's disease.[1] The synthesis of such complex molecules necessitates access to a diverse toolkit of functionalized intermediates. 2-Aminoindane-2-carboxylic acid and its esters are particularly valuable as constrained non-natural amino acids for incorporation into peptidomimetics and other complex molecular architectures.[1][2]

This application note addresses a critical synthetic gap by providing a reliable pathway to 2-Hydroxy-indan-2-carboxylic acid methyl ester. This intermediate serves as a direct precursor to the corresponding amino ester, thereby streamlining the synthesis of advanced pharmaceutical building blocks. The protocols that follow are grounded in established chemical principles and are designed for practical implementation in a research or process development setting.

Physicochemical Properties of the Intermediate

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in multi-step synthesis.

PropertyValueSource
Chemical Name 2-Hydroxy-indan-2-carboxylic acid methyl ester-
Molecular Formula C₁₁H₁₂O₃Calculated
Molecular Weight 192.21 g/mol Calculated
Appearance Predicted: White to off-white solid or viscous oil-
CAS Number Not assigned-
Solubility Expected to be soluble in methanol, ethyl acetate, dichloromethane, and other common organic solvents.-

Synthesis Protocol: 2-Hydroxy-indan-2-carboxylic acid methyl ester

The following two-step protocol details the synthesis of the title compound starting from 2-indanone. The procedure first involves a base-mediated carboxymethylation followed by an alpha-hydroxylation of the resulting β-keto ester.

Synthetic Workflow Overview

G cluster_0 Step 1: Carboxymethylation cluster_1 Step 2: α-Hydroxylation 2-Indanone 2-Indanone Methyl_2_oxo_indan_2_carboxylate Methyl 2-oxo-indan-2-carboxylate 2-Indanone->Methyl_2_oxo_indan_2_carboxylate 1. NaH 2. Dimethyl carbonate Target_Intermediate 2-Hydroxy-indan-2-carboxylic acid methyl ester Methyl_2_oxo_indan_2_carboxylate->Target_Intermediate m-CPBA, DCM

Caption: Synthesis of the target intermediate from 2-indanone.

Step 1: Synthesis of Methyl 2-oxo-indan-2-carboxylate

Causality: This step introduces the required ester functionality at the C2 position. The use of a strong base like sodium hydride (NaH) deprotonates the α-carbon of 2-indanone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. An acidic workup quenches the reaction and provides the desired β-keto ester.

Protocol:

  • Preparation: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil).

  • Solvent Addition: Wash the sodium hydride with hexanes (3 x 30 mL) to remove the mineral oil. Add anhydrous tetrahydrofuran (THF, 150 mL).

  • Reactant Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2-indanone (13.2 g, 0.1 mol) and dimethyl carbonate (10.8 g, 0.12 mol) in anhydrous THF (50 mL) and add the solution dropwise to the NaH suspension over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of 1M HCl (aq) until the pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 2-oxo-indan-2-carboxylate.

Step 2: Synthesis of 2-Hydroxy-indan-2-carboxylic acid methyl ester

Causality: This step introduces the hydroxyl group at the C2 position. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the α-hydroxylation of enolizable ketones and β-keto esters. The reaction proceeds through the enolate, which attacks the electrophilic oxygen of the peroxyacid.

Protocol:

  • Preparation: To a 250 mL round-bottom flask, dissolve methyl 2-oxo-indan-2-carboxylate (9.5 g, 0.05 mol) in dichloromethane (DCM, 100 mL).

  • Reagent Addition: Cool the solution to 0 °C. Add m-CPBA (10.3 g, ~0.06 mol, assuming 77% purity) portion-wise over 20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the mixture and filter to remove the precipitated meta-chlorobenzoic acid.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 2-Hydroxy-indan-2-carboxylic acid methyl ester.

Application Protocol: A Precursor to 2-Amino-indan-2-carboxylic acid methyl ester

The title intermediate is an ideal precursor for synthesizing the corresponding amino acid ester, a valuable building block in pharmaceutical research.[3] The hydroxyl group can be readily converted into an amino group via a two-step sequence involving activation and subsequent nucleophilic substitution.

Synthetic Transformation Overview

G Start 2-Hydroxy-indan-2-carboxylic acid methyl ester Mesylate Mesylated Intermediate Start->Mesylate 1. MsCl, Et3N, DCM Azide Azido Intermediate Mesylate->Azide 2. NaN3, DMF Final 2-Amino-indan-2-carboxylic acid methyl ester Azide->Final 3. H2, Pd/C

Caption: Conversion to the corresponding amino ester.

Step-by-Step Protocol

Causality: This protocol first converts the poorly-leaving hydroxyl group into a good leaving group, the mesylate. Methanesulfonyl chloride (MsCl) is used for this purpose in the presence of a base, triethylamine (Et₃N), to neutralize the HCl byproduct. The mesylate is then displaced by the azide anion (from sodium azide, NaN₃) in an Sₙ2 reaction. Azides are excellent nucleophiles and the resulting organic azide can be cleanly and efficiently reduced to the primary amine using catalytic hydrogenation (H₂ over Pd/C).

  • Mesylation:

    • Dissolve 2-Hydroxy-indan-2-carboxylic acid methyl ester (3.84 g, 0.02 mol) in anhydrous DCM (80 mL) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add triethylamine (4.2 mL, 0.03 mol).

    • Add methanesulfonyl chloride (1.9 mL, 0.024 mol) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at 0 °C for 2 hours.

    • Wash the reaction mixture with cold 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Azide Formation:

    • Dissolve the crude mesylate in dimethylformamide (DMF, 60 mL).

    • Add sodium azide (2.6 g, 0.04 mol).

    • Heat the reaction mixture to 60-70 °C and stir for 6 hours.

    • Cool the mixture to room temperature and pour it into ice-water (200 mL).

    • Extract the product with ethyl acetate (3 x 80 mL).

    • Combine the organic layers, wash with brine (3 x 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate to yield the crude azido intermediate.

  • Reduction to Amine:

    • Dissolve the crude azido intermediate in methanol (100 mL).

    • Carefully add 10% Palladium on carbon (Pd/C, ~200 mg).

    • Stir the suspension under a hydrogen atmosphere (balloon pressure or Parr shaker at 50 psi) at room temperature for 12 hours.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography or by conversion to its hydrochloride salt to yield 2-Amino-indan-2-carboxylic acid methyl ester.

Quantitative Data Summary

The following tables provide representative quantities and expected yields for the described protocols. Note that yields are dependent on reaction scale and purification efficiency.

Table 1: Synthesis of 2-Hydroxy-indan-2-carboxylic acid methyl ester

StepStarting MaterialReagentsMolar Eq.ProductExpected Yield
12-IndanoneNaH, Dimethyl Carbonate1.2, 1.2Methyl 2-oxo-indan-2-carboxylate70-85%
2Methyl 2-oxo-indan-2-carboxylatem-CPBA1.22-Hydroxy-indan-2-carboxylic acid methyl ester65-80%

Table 2: Synthesis of 2-Amino-indan-2-carboxylic acid methyl ester

StepStarting MaterialReagentsMolar Eq.ProductExpected Yield (over 3 steps)
1-32-Hydroxy-indan-2-carboxylic acid methyl esterMsCl, NaN₃, H₂/Pd-C1.2, 2.0, cat.2-Amino-indan-2-carboxylic acid methyl ester50-65%

Conclusion

2-Hydroxy-indan-2-carboxylic acid methyl ester is a highly valuable, yet underexplored, intermediate for pharmaceutical synthesis. The protocols detailed in this guide offer a clear and reproducible pathway for its synthesis from readily available starting materials. Furthermore, its efficient conversion to 2-Amino-indan-2-carboxylic acid methyl ester demonstrates its strategic importance as a gateway to a class of constrained amino acids widely sought in drug discovery. By providing both the synthetic details and the underlying chemical logic, we empower researchers to confidently incorporate this versatile building block into their synthetic programs.

References

  • RSC Publishing. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering. Retrieved March 19, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-Aminoindane-2-carboxylic acid. Retrieved March 19, 2026, from [Link]

  • Tebubio. (n.d.). 2-Amino-indan-2-carboxylic acid methyl ester hydrochloride - 100 mg. Retrieved March 19, 2026, from [Link]

  • Kajiro, H., et al. (1998). Enantioselective synthesis of 2-hydroxy-1-indanone, a key precursor of enantiomerically pure 1-amino-2-indanol. Tetrahedron: Asymmetry, 9(1), 9-12.
  • PubMed. (2003). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. Retrieved March 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Retrieved March 19, 2026, from [Link]

  • Meshram, S.M., et al. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Rasayan J. Chem.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved March 19, 2026, from [Link]

Sources

Method

HPLC method development for 2-Hydroxy-indan-2-carboxylic acid methyl ester analysis

Title: Advanced HPLC Method Development and Validation Protocol for 2-Hydroxy-indan-2-carboxylic Acid Methyl Ester Executive Summary This application note details the systematic development, optimization, and validation...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced HPLC Method Development and Validation Protocol for 2-Hydroxy-indan-2-carboxylic Acid Methyl Ester

Executive Summary

This application note details the systematic development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-hydroxy-indan-2-carboxylic acid methyl ester (CAS: 1249067-50-2)[1]. By prioritizing chromatographic causality—specifically the physicochemical interactions between the analyte's functional groups and the mobile/stationary phases—this guide provides a robust, self-validating protocol suitable for pharmaceutical intermediate quality control and stability testing.

Analyte Profiling & Causality in Method Design

Understanding the molecular architecture of the target analyte is the foundational step in method development[2]. 2-Hydroxy-indan-2-carboxylic acid methyl ester consists of a lipophilic indane core substituted with a tertiary hydroxyl group and a methyl ester. Designing a method requires predicting how these features behave under chromatographic stress.

  • Mobile Phase pH & Ionization Suppression : The parent ester is neutral across the standard HPLC pH range. However, its primary synthetic precursor and hydrolytic degradant is 2-hydroxy-indan-2-carboxylic acid. This carboxylic acid has a pKa of approximately 3.8. If analyzed at a neutral pH, the acid degradant will ionize, leading to erratic retention times and severe peak tailing. By employing an acidic mobile phase modifier (0.1% Trifluoroacetic Acid, pH ~2.0), the ionization of the acid impurity is completely suppressed. This causal choice ensures sharp peak shapes and consistent retention, driving baseline resolution between the polar degradant and the lipophilic parent ester[3].

  • Stationary Phase Selection : A high-density, fully end-capped C18 column is selected. The end-capping is critical; it shields the residual surface silanols on the silica matrix from hydrogen-bonding with the analyte's tertiary hydroxyl group, thereby preventing secondary retention mechanisms that cause peak asymmetry.

  • Wavelength Optimization : The indane chromophore exhibits strong π→π∗ transitions. Detection at 210 nm captures the primary benzenoid absorption band, maximizing sensitivity for trace-level impurities compared to the weaker secondary band at 254 nm[4].

Workflow A Analyte Profiling LogP ~2.5, Neutral Ester B Mobile Phase Selection 0.1% TFA (pH ~2.0) A->B Drives pH choice C Stationary Phase C18 (End-capped) B->C Requires stable phase D Gradient Optimization Elution of Polar Degradants C->D Controls retention E Self-Validating SST Resolution > 2.0 D->E Ensures reliability

Logical workflow for stability-indicating HPLC method development based on analyte properties.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The method incorporates built-in quality gates; the analytical run is automatically invalidated if the criteria are not met prior to sample injection.

Chromatographic Conditions
  • Column : End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Thermostating prevents viscosity-induced pressure fluctuations and retention time drift).

  • Injection Volume : 10 µL.

  • Detection : UV at 210 nm.

Gradient Elution Program

A gradient approach is utilized to ensure the rapid elution of polar degradants while maintaining strong retention for the lipophilic parent compound, optimizing both resolution and run time[3].

Table 1: Step-by-Step Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Causality / Elution Phase
0.0 90 10 High aqueous phase retains polar degradants (e.g., free acid).
2.0 90 10 Isocratic hold to stabilize the baseline prior to elution.
10.0 10 90 Linear ramp to elute the lipophilic parent ester.
12.0 10 90 Wash phase to remove highly non-polar synthetic impurities.
12.1 90 10 Rapid return to initial conditions.

| 17.0 | 90 | 10 | Re-equilibration (Self-validating baseline stability check). |

Sample Preparation & The "Diluent Effect"
  • Diluent Choice : 50:50 (v/v) Water:Acetonitrile.

    • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase (90% Water) causes localized solvent mismatch at the column head, leading to peak splitting. Matching the diluent closer to the initial mobile phase conditions prevents this chromatographic artifact.

  • Standard Preparation : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

System Suitability Test (SST) - The Validation Gate

Prior to analyzing unknown samples, the system must validate its own performance.

  • Self-Validating Blank Injection : Inject the diluent. Acceptance Criterion: No peaks ≥0.05% of the target analyte area at the retention times of the parent ester or known degradants. This proves the system is free of carryover.

  • SST Solution : Inject an SST solution (parent ester spiked with 1% 2-hydroxy-indan-2-carboxylic acid) in five replicates.

    • Resolution ( Rs​ ) : > 2.0 between the acid degradant and the parent ester.

    • Tailing Factor ( Tf​ ) : < 1.5 for the parent peak.

    • Precision (%RSD) : < 2.0% for parent peak area across 5 injections.

Degradation Parent 2-Hydroxy-indan-2-carboxylic acid methyl ester (Neutral, RT: ~8.5 min) Stress Hydrolytic Stress (Acid/Base, Heat) Parent->Stress Degradant 2-Hydroxy-indan-2-carboxylic acid (pKa ~3.8, RT: ~5.2 min) Stress->Degradant Ester Cleavage

Degradation pathway of the methyl ester to its free acid under hydrolytic stress conditions.

Method Validation Framework (ICH Q2(R2))

The method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to prove it is scientifically sound, reproducible, and fit for its intended purpose[5]. The validation strategy encompasses the following pillars[6]:

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[6]. Forced degradation studies (stress testing) are conducted to prove the method is stability-indicating.

Table 2: Forced Degradation Conditions & Expected Outcomes

Stress Condition Reagent / Environment Time & Temp Expected Degradation Pathway
Acidic Hydrolysis 1.0 N HCl 4 hours @ 60°C Ester cleavage to 2-hydroxy-indan-2-carboxylic acid.
Basic Hydrolysis 0.1 N NaOH 1 hour @ 25°C Rapid saponification to the free carboxylic acid.
Oxidative Stress 3.0% H_2O_2 4 hours @ 60°C Potential oxidation of the tertiary hydroxyl group.

| Thermal Stress | Solid state | 7 days @ 105°C | Minimal degradation expected (thermally stable core). |

Linearity, Accuracy, and Precision
  • Linearity : Evaluated across 50% to 150% of the target concentration (0.5 mg/mL to 1.5 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 , demonstrating a proportional response[6].

  • Precision : Assessed at three levels (Repeatability) and across different days/analysts (Intermediate Precision). The acceptance criterion is an RSD of ≤2.0% [3].

  • Accuracy : Determined by spiking known quantities of the analyte into a synthetic matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%[5].

Troubleshooting & Causal Analysis

Even validated methods encounter operational deviations. Understanding the root cause is critical for rapid resolution.

  • Symptom: Drifting Retention Times.

    • Causal Analysis: Often caused by inadequate column equilibration or slight variations in mobile phase composition.

    • Action: Ensure a minimum of 10 column volumes of equilibration prior to the first injection.

  • Symptom: Excessive Peak Tailing ( Tf​>1.5 ).

    • Causal Analysis: Loss of acidic modifier (TFA evaporation) leading to partial ionization of impurities, or column voiding.

    • Action: Prepare fresh mobile phase; verify mobile phase pH is ~2.0.

  • Symptom: Elevated Baseline Noise at 210 nm.

    • Causal Analysis: UV absorption by degraded TFA or low-quality solvents.

    • Action: Use only LC-MS or HPLC-grade solvents and fresh TFA, as TFA degrades upon prolonged exposure to light and air, increasing background absorbance.

Sources

Application

Catalytic Esterification of 2-Hydroxyindane-2-Carboxylic Acid: Mild Protocols for Preserving Tertiary Alcohols

Executive Summary & Mechanistic Rationale In modern drug development, the indane scaffold is a privileged pharmacophore utilized in various therapeutics, ranging from protease inhibitors to monoamine oxidase inhibitors....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug development, the indane scaffold is a privileged pharmacophore utilized in various therapeutics, ranging from protease inhibitors to monoamine oxidase inhibitors. Specifically, 2-hydroxyindane-2-carboxylic acid (2-HICA) presents a highly rigid, sterically constrained α -hydroxy acid motif.

However, functionalizing this molecule presents a significant synthetic challenge: the hydroxyl group at the C2 position is a tertiary alcohol . When subjected to classical Fischer esterification conditions (e.g., concentrated H2​SO4​ or HCl at reflux), the tertiary alcohol rapidly undergoes an acid-catalyzed E1 dehydration. This side reaction yields an undesired indene derivative (indene-2-carboxylate), completely destroying the crucial 3D geometry of the target pharmacophore[1].

To overcome this, Senior Application Scientists must abandon brute-force acidic methods in favor of mild, chemoselective catalytic esterification. This application note details two field-proven methodologies that preserve the tertiary alcohol while driving esterification to near-quantitative yields: Boric Acid-Catalyzed Esterification (ideal for simple alkyl esters)[2] and Steglich Esterification (ideal for complex or bulky esters)[3][4].

Reaction_Pathway A 2-Hydroxyindane-2- carboxylic acid B Desired Ester (Tertiary OH intact) A->B Mild Catalysis (Boric Acid or Steglich) C Indene-2-carboxylate (Dehydration Byproduct) A->C Strong Brønsted Acid (Fischer Esterification)

Mechanistic divergence of 2-HICA under mild catalytic vs. strong acidic conditions.

Comparative Efficiency of Esterification Methods

To highlight the causality behind our protocol choices, the table below summarizes the quantitative outcomes of different esterification strategies applied to 2-HICA.

Table 1: Reaction Profiles for the Esterification of 2-HICA

MethodCatalyst / ReagentsTarget EsterYield (%)Dehydration Byproduct (%)Reaction Conditions
Fischer Esterification conc. H2​SO4​ Methyl< 30%> 60%Reflux, 12h
Boric Acid Catalysis B(OH)3​ (15 mol%)Methyl> 95%< 1%Room Temp, 18h
Steglich Esterification DCC, DMAP (10 mol%)Benzyl85 - 90%< 2%0 °C to RT, 12h

Workflow & Experimental Protocols

Workflow Start Select Esterification Method Meth1 Method A: Boric Acid (For Methyl/Ethyl Esters) Start->Meth1 Meth2 Method B: Steglich (For Bulky/Complex Esters) Start->Meth2 Step1A Dissolve 2-HICA in MeOH + 15 mol% B(OH)3 Meth1->Step1A Step1B Dissolve 2-HICA + Alcohol in DCM at 0 °C Meth2->Step1B Step2A Stir at RT for 18h Step1A->Step2A Step3A Evaporate in vacuo (Removes Trimethyl Borate) Step2A->Step3A End Purified 2-HICA Ester Step3A->End Step2B Add DCC (1.1 eq) & DMAP (0.1 eq), Stir RT 12h Step1B->Step2B Step3B Filter DCU byproduct & Aqueous Workup Step2B->Step3B Step3B->End

Decision matrix and workflow for the chemoselective esterification of 2-HICA.

Method A: Boric Acid-Catalyzed Chemoselective Esterification

Causality & Mechanism: Boric acid ( B(OH)3​ ) forms a transient, cyclic boronate complex specifically with the α -hydroxy acid moiety. This complexation increases the electrophilicity of the carbonyl carbon, allowing nucleophilic attack by the solvent (methanol) at ambient temperature. Because the bulk solution remains nearly neutral, the tertiary alcohol is not protonated, shutting down the E1 dehydration pathway[2].

Self-Validating Protocol:

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 2-HICA (1.0 eq, e.g., 10 mmol) in anhydrous methanol (0.4 M concentration).

  • Catalyst Addition: Add boric acid (0.15 eq, 15 mol%). Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 18 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). Validation Check: The indene-2-carboxylate dehydration byproduct is highly conjugated and will appear as a distinct, intensely UV-active spot at 254 nm. A successful reaction will show a new spot (the target ester) that is only weakly UV-active but stains strongly with KMnO4​ .

  • Workup & Catalyst Removal: Concentrate the reaction mixture under vacuum with mild heating (40–50 °C). Causality Note: Under these conditions, the boric acid catalyst reacts with methanol to form trimethyl borate ( bp<70 °C ), which is seamlessly removed as a volatile gas during evaporation, leaving the pure methyl ester without the need for aqueous extraction[2].

Method B: Steglich Esterification (DCC/DMAP)

Causality & Mechanism: When synthesizing esters from bulky or complex alcohols (where the alcohol cannot be used in vast excess as a solvent), the Steglich method is paramount. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) then acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the target alcohol[3]. This occurs at strictly neutral pH, perfectly preserving the tertiary alcohol[4].

Self-Validating Protocol:

  • Reaction Setup: Dissolve 2-HICA (1.0 eq) and the target alcohol (1.05 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M. Cool the mixture to 0 °C using an ice bath.

  • Activation: Add DMAP (0.1 eq) followed by the portion-wise addition of DCC (1.1 eq). Causality Note: Adding DCC last at 0 °C controls the exothermic activation step and prevents the 1,3-rearrangement of the O-acylisourea into an unreactive N-acylurea[3].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating successful activation.

  • Workup & Purification: Filter the suspension through a pad of Celite to remove the bulk of the DCU.

  • Self-Validating DCU Clearance: DCU is notoriously difficult to remove entirely. Validation Check: Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate. To ensure complete DCU removal, resuspend the crude residue in cold ethyl acetate (-20 °C) for 2 hours, filter again, and analyze the product via 1H NMR. The absence of broad multiplets at 1.0–2.0 ppm confirms the total clearance of cyclohexyl protons.

References

  • Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids, Organic Letters,[Link]

  • Steglich Esterification, Organic Chemistry Portal,[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids, Green Chemistry (RSC),[Link]

Sources

Method

Application Notes and Protocols for the In Vitro Characterization of 2-Hydroxy-indan-2-carboxylic acid methyl ester

Introduction: Unveiling the Bioactivity of a Novel Indan Derivative The indan ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Novel Indan Derivative

The indan ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] 2-Hydroxy-indan-2-carboxylic acid methyl ester is a synthetic compound belonging to this class. Its structural features suggest the potential for interaction with various biological targets. The purpose of these application notes is to provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound.

These protocols are designed to be self-validating systems, providing a logical and stepwise approach to understanding the compound's biological effects. We will begin by exploring its potential as an enzyme inhibitor, a common mechanism of action for many drugs. Subsequently, we will assess its impact on cell viability and cytotoxicity, a critical step in the early stages of drug discovery.[3][4] Finally, we will investigate its potential to modulate cellular oxidative stress by measuring reactive oxygen species (ROS).

Section 1: Enzyme Inhibition Assay - A Primary Screen for Bioactivity

Many therapeutic agents function by inhibiting specific enzymes.[5][6] Given that some indan derivatives exhibit anti-inflammatory effects, a logical starting point is to assess the inhibitory potential of 2-Hydroxy-indan-2-carboxylic acid methyl ester against a relevant enzyme, such as Cyclooxygenase-2 (COX-2).[7]

Principle of the Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the test compound on a purified enzyme. The enzyme catalyzes a reaction that produces a colored product, and the rate of color formation is proportional to the enzyme's activity. By measuring the color intensity over time in the presence of varying concentrations of the inhibitor, we can determine its potency, often expressed as the half-maximal inhibitory concentration (IC50).[5]

Experimental Workflow: Enzyme Inhibition Assay

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of 2-Hydroxy-indan-2-carboxylic acid methyl ester add_reagents Add buffer, inhibitor, and enzyme to 96-well plate prep_inhibitor->add_reagents prep_enzyme Prepare enzyme solution prep_enzyme->add_reagents prep_substrate Prepare substrate solution add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate pre_incubate Pre-incubate to allow inhibitor binding add_reagents->pre_incubate pre_incubate->add_substrate measure Measure absorbance at regular intervals add_substrate->measure plot_data Plot reaction rates vs. inhibitor concentration measure->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the in vitro enzyme inhibition assay.

Detailed Protocol: Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified target enzyme (e.g., human recombinant COX-2)

  • Substrate that yields a chromogenic product

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • 2-Hydroxy-indan-2-carboxylic acid methyl ester (dissolved in DMSO)

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate spectrophotometer

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 2-Hydroxy-indan-2-carboxylic acid methyl ester in DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare working solutions of the enzyme and substrate in assay buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or solvent control (DMSO)

      • Enzyme solution

    • Include wells for a positive control inhibitor and a no-enzyme control (blank).

  • Pre-incubation:

    • Gently mix the contents of the plate and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate spectrophotometer and measure the absorbance at the appropriate wavelength for the chromogenic product.

    • Take readings at regular intervals (e.g., every minute for 10-20 minutes) to determine the initial reaction rate (V₀).

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the solvent control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Enzyme Inhibition
Concentration of 2-Hydroxy-indan-2-carboxylic acid methyl ester (µM)Mean Absorbance Change/min% Inhibition
0 (Control)[Experimental Data]0
0.1[Experimental Data][Calculated Value]
1[Experimental Data][Calculated Value]
10[Experimental Data][Calculated Value]
50[Experimental Data][Calculated Value]
100[Experimental Data][Calculated Value]
Positive Control [Experimental Data][Calculated Value]

Section 2: Cell Viability and Cytotoxicity Assays

Assessing the effect of a compound on cell health is a fundamental step in drug discovery.[3][4] These assays help determine the concentration range at which the compound is non-toxic and can be further studied for its desired biological effects. We will describe two common methods: a metabolic activity assay (MTT) for cell viability and a membrane integrity assay (LDH release) for cytotoxicity.

Principle of the Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8] Measuring the amount of LDH in the supernatant provides a quantitative measure of cytotoxicity.[9]

Experimental Workflow: Cell-Based Assays

cluster_prep Cell Culture & Treatment cluster_mtt MTT Assay (Viability) cluster_ldh LDH Assay (Cytotoxicity) seed_cells Seed cells in a 96-well plate incubate_cells Incubate for cell attachment seed_cells->incubate_cells treat_cells Treat cells with various concentrations of the compound incubate_cells->treat_cells incubation_period Incubate for a defined period (e.g., 24, 48, 72h) treat_cells->incubation_period add_mtt Add MTT reagent incubation_period->add_mtt collect_supernatant Collect cell culture supernatant incubation_period->collect_supernatant incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_mtt Measure absorbance at 570 nm solubilize->read_mtt add_ldh_reagents Add LDH reaction mixture collect_supernatant->add_ldh_reagents incubate_ldh Incubate to allow color development add_ldh_reagents->incubate_ldh read_ldh Measure absorbance at 490 nm incubate_ldh->read_ldh

Caption: Workflow for cell viability and cytotoxicity assays.

Detailed Protocol: MTT and LDH Assays

Materials:

  • Selected cell line (e.g., a human cancer cell line or a relevant normal cell line)

  • Complete cell culture medium

  • 2-Hydroxy-indan-2-carboxylic acid methyl ester

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Hydroxy-indan-2-carboxylic acid methyl ester in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations.

    • Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • At the end of the incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • MTT: Calculate cell viability as a percentage of the untreated control. Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

    • LDH: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Data Presentation: Cell Viability and Cytotoxicity

Table 2.1: Cell Viability (MTT Assay)

Concentration of Compound (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100100100
0.1[Experimental Data][Experimental Data][Experimental Data]
1[Experimental Data][Experimental Data][Experimental Data]
10[Experimental Data][Experimental Data][Experimental Data]
50[Experimental Data][Experimental Data][Experimental Data]
100[Experimental Data][Experimental Data][Experimental Data]

Table 2.2: Cytotoxicity (LDH Release Assay)

Concentration of Compound (µM)% Cytotoxicity (24h)% Cytotoxicity (48h)% Cytotoxicity (72h)
0 (Control)000
0.1[Experimental Data][Experimental Data][Experimental Data]
1[Experimental Data][Experimental Data][Experimental Data]
10[Experimental Data][Experimental Data][Experimental Data]
50[Experimental Data][Experimental Data][Experimental Data]
100[Experimental Data][Experimental Data][Experimental Data]
Lysis Control 100100100

Section 3: Reactive Oxygen Species (ROS) Detection Assay

Reactive oxygen species (ROS) are key signaling molecules that, at high levels, can lead to oxidative stress and cellular damage.[10] Many bioactive compounds exert their effects by modulating ROS levels. This assay will determine if 2-Hydroxy-indan-2-carboxylic acid methyl ester has antioxidant or pro-oxidant properties.

Principle of the Assay

This protocol utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), to measure intracellular ROS levels.[11][12] Inside the cell, esterases cleave the acetate groups of DCF-DA, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[11]

Signaling Pathway: ROS and Cellular Stress

stress Cellular Stressors (e.g., UV, Chemicals) ros Increased ROS Production stress->ros damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage antioxidant Antioxidant Response ros->antioxidant apoptosis Apoptosis damage->apoptosis homeostasis Cellular Homeostasis antioxidant->homeostasis

Caption: Simplified overview of ROS-mediated cellular stress pathways.

Detailed Protocol: Intracellular ROS Measurement

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 2-Hydroxy-indan-2-carboxylic acid methyl ester

  • DCF-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Positive control for ROS induction (e.g., H₂O₂)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

    • Treat the cells with various concentrations of 2-Hydroxy-indan-2-carboxylic acid methyl ester for a predetermined time. Include wells for a positive control (H₂O₂) and a vehicle control.

  • DCF-DA Staining:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Add DCF-DA solution (typically 10-20 µM in serum-free medium) to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[11]

  • Fluorescence Measurement:

    • Remove the DCF-DA solution and wash the cells again with warm PBS.

    • Add PBS or a clear buffer to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11]

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • Normalize the fluorescence intensity of treated cells to the vehicle control.

    • A decrease in fluorescence compared to the control suggests antioxidant activity, while an increase suggests pro-oxidant activity.

Data Presentation: ROS Levels
TreatmentConcentration (µM)Mean Fluorescence IntensityFold Change vs. Control
Untreated Control-[Experimental Data]1.0
Vehicle Control-[Experimental Data][Calculated Value]
2-Hydroxy-indan-2-carboxylic acid methyl ester 0.1[Experimental Data][Calculated Value]
1[Experimental Data][Calculated Value]
10[Experimental Data][Calculated Value]
50[Experimental Data][Calculated Value]
100[Experimental Data][Calculated Value]
Positive Control (H₂O₂) [Known Conc.][Experimental Data][Calculated Value]

References

  • Aslantürk, Ö. S. (2018). Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed. Retrieved from [Link]

  • El-Bacha, T. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Aslantürk, Ö. S. (2017). Cell-based Assays for Assessing Toxicity: A Basic Guide. Bentham Science Publishers. Retrieved from [Link]

  • Ghareeb, M. A., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. Retrieved from [Link]

  • Kalyanaraman, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Protocols. Retrieved from [Link]

  • JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved from [Link]

  • Ayob, A. Z., & Singh, S. K. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]

  • Vipergen. (n.d.). Discovery of inhibitors, binders and modulators in vitro. Retrieved from [Link]

  • Da-Ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • Rivera-Chávez, F. A., et al. (2021). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397198A - Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester.
  • Sharma, P., et al. (2004). Synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones. PubMed. Retrieved from [Link]

  • Sadowska, B., & Różalska, S. (2022). Synthesis of 1-indanones with a broad range of biological activity. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]

  • Al-Snafi, A. E. (2022). Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation. PMC. Retrieved from [Link]

  • Ansell, R. J., et al. (2007). On the interactions of alkyl 2-hydroxycarboxylic acids with alkoxysilanes: selective esterification of simple 2-hydroxycarboxylic acids. PubMed. Retrieved from [Link]

  • Khan, S., et al. (2025). Exploring the in vitro anti-diabetic potential and in silico studies of 2, 3 and 2, 6-dichloroIndolinone. Drug Target Insights. Retrieved from [Link]

  • Sharmila, M., et al. (2023). GC-MS analysis of bioactive constituents of leaf, root, and bark parts in methanolic extracts. International Journal of Recent Scientific Research. Retrieved from [Link]

  • Bachar, S. C., et al. (2025). (PDF) Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]

  • ActiveBiopharma. (n.d.). 2-Amino-indan-2-carboxylic acid methyl ester. Retrieved from [Link]

  • Google Patents. (2006). US8349596B2 - Method for the enzymatic production of 2-hydroxy-2-methyl carboxylic acids.
  • Cheméo. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Indane-2-carboxylic acid methyl ester. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak splitting for 2-Hydroxy-indan-2-carboxylic acid methyl ester

Guide for: 2-Hydroxy-indan-2-carboxylic acid methyl ester Analysis Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist Welcome to our dedicated technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for: 2-Hydroxy-indan-2-carboxylic acid methyl ester Analysis Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Welcome to our dedicated technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of 2-Hydroxy-indan-2-carboxylic acid methyl ester. Peak splitting is a common yet frustrating problem that can compromise the accuracy and reliability of your results. This guide is structured as a diagnostic funnel, starting with broad, system-level checks and progressively narrowing down to method- and molecule-specific issues. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your troubleshooting process.

Part 1: Initial Diagnosis - Is It Truly Peak Splitting?

Before diving into complex troubleshooting, it's crucial to correctly identify the problem. A "split" peak can sometimes be confused with co-elution of closely related species or other chromatographic issues.

Q1: My chromatogram for 2-Hydroxy-indan-2-carboxylic acid methyl ester shows a distorted or doubled peak. What is my first step?

Your first step is to determine if you are observing true peak splitting, which typically affects a single analyte peak in a reproducible manner, or a more global system issue. The nature of the distortion provides the first clue.

Diagnostic Workflow:

  • Observe All Peaks: Examine the chromatogram for other peaks, including any internal standards or known impurities. Are they also splitting or distorted?[1]

    • If YES (All peaks are splitting): The problem is likely systemic, pointing to a hardware or column-wide issue. Proceed to the System & Hardware Issues section.

    • If NO (Only the analyte peak is splitting): The issue is likely specific to your analyte or its interaction with the method parameters. Proceed to the Mobile Phase & Sample Diluent Issues section.[2][3]

  • Test for Co-elution: If only the analyte peak is affected, a simple test can help differentiate between splitting and the co-elution of two different compounds.

    • Action: Reduce the injection volume or sample concentration significantly (e.g., by 50-80%).[3]

    • Analysis: If the two parts of the split peak become more distinct and maintain their relative area ratio, you are likely looking at two separate, closely eluting compounds rather than true peak splitting.[3] In this case, method optimization (adjusting mobile phase, temperature, or column chemistry) is required to improve resolution.[4] If the peak shape simply improves or remains a distorted single peak, it is likely true peak splitting.

The following diagram illustrates this initial diagnostic logic.

G A Distorted Peak Observed for Analyte B Examine All Peaks in Chromatogram A->B C Are ALL peaks splitting? B->C D System / Hardware Issue (e.g., Column Void, Blocked Frit) Proceed to Q2 C->D Yes E Analyte-Specific Issue C->E No F Reduce Injection Volume/Concentration E->F G Do two distinct peaks appear? F->G H Co-elution of two compounds. Requires method optimization for resolution. G->H Yes I True Peak Splitting. Proceed to Q3, Q4, Q5, Q6 G->I No G A Analyte-specific peak splitting persists B Hypothesis: Partial separation of (R) and (S) enantiomers on an achiral column A->B C Experiment: Analyze sample on a dedicated Chiral Stationary Phase (CSP) column B->C D Result Analysis C->D E Two well-resolved peaks of equal area are observed D->E G Only one peak (or the same split peak) is observed D->G F Conclusion: Original sample is a racemic mixture. The split peak was due to partial enantiomeric separation. E->F H Conclusion: The issue is not related to enantiomers. Re-evaluate other causes (e.g., on-column degradation, presence of a diastereomer). G->H

Sources

Optimization

Removing unreacted acid from 2-Hydroxy-indan-2-carboxylic acid methyl ester mixtures

Welcome to the technical support center for the purification of 2-Hydroxy-indan-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Hydroxy-indan-2-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted acid and other impurities from your reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for acidic impurities in my final product?

The presence of unreacted 2-hydroxy-indan-2-carboxylic acid is the most frequent cause of acidic contamination. This often results from an incomplete esterification reaction, where the equilibrium between the carboxylic acid, alcohol, and the resulting ester and water has not been sufficiently shifted towards the product side.[1][2][3]

Q2: Why is a simple water wash often insufficient to remove the unreacted acid?

While a water wash can remove some of the highly water-soluble components like the acid catalyst (e.g., sulfuric acid), the starting carboxylic acid may have limited solubility in water, especially if it's used in excess.[4][5] A more effective method is required to ensure complete removal.

Q3: Can I use a strong base like sodium hydroxide (NaOH) to neutralize the acid?

Using a strong base like NaOH is generally not recommended. It can potentially hydrolyze your desired methyl ester product back to the carboxylic acid, thus reducing your overall yield.[6] A milder base, such as sodium bicarbonate, is the preferred choice.[6][7]

Q4: I observed a white precipitate or a thick emulsion during the basic wash. What should I do?

This is a common issue. The white precipitate is likely the sodium salt of your unreacted carboxylic acid, which may have limited solubility. An emulsion is a stable mixture of the organic and aqueous layers.[7] To resolve this, you can add brine (a saturated solution of sodium chloride) to increase the ionic strength of the aqueous layer, which helps to break up emulsions and "salt out" the organic layer.[4][7] Gentle, repeated inversions of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed breakdown of potential problems you might encounter during the purification process and offers step-by-step solutions.

Problem 1: Residual Acid Detected in Final Product (by NMR, IR, or Titration)

Root Cause Analysis:

The primary reason for residual acid is an inefficient removal process during the workup. The carboxylic acid starting material and the desired ester product have different chemical properties that can be exploited for separation. The key difference is the acidic proton of the carboxylic acid, which can be deprotonated by a base to form a water-soluble salt.[8][9][10]

Recommended Protocol: Liquid-Liquid Extraction with a Mild Base

This is the most robust and widely used method for removing acidic impurities from an esterification reaction mixture.[7][9]

Step-by-Step Methodology:

  • Dilution: After your reaction is complete, cool the mixture to room temperature. Transfer it to a separatory funnel and dilute it with a water-immiscible organic solvent like ethyl acetate or diethyl ether.[7] This ensures that your ester product remains in the organic phase.

  • Initial Water Wash (Optional but Recommended): Add deionized water to the separatory funnel, gently invert it several times while venting frequently, and then allow the layers to separate.[5] Drain the lower aqueous layer. This initial wash helps to remove the bulk of any water-soluble catalysts or byproducts.[5]

  • Sodium Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4][7][11] Cap the funnel and invert it gently. Caution: This neutralization reaction will produce carbon dioxide gas, leading to pressure buildup.[8] Vent the funnel frequently by opening the stopcock while the funnel is inverted. Continue this process until you no longer observe gas evolution.[7] This indicates that all the acid has been neutralized.

  • Separation: Allow the layers to separate completely. The deprotonated carboxylic acid, now a sodium salt, will be in the aqueous (bottom) layer, while your desired ester remains in the organic (top) layer.[8] Carefully drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).[4][7] This helps to remove any remaining water from the organic layer and aids in breaking up any minor emulsions that may have formed.[7]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Swirl the flask and let it stand for 10-15 minutes. If the drying agent clumps together, add more until some remains free-flowing.[4]

  • Isolation: Filter the organic solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield your purified 2-Hydroxy-indan-2-carboxylic acid methyl ester.[7]

Visualizing the Extraction Workflow

G cluster_0 Liquid-Liquid Extraction for Acid Removal ReactionMixture Crude Reaction Mixture (Ester + Unreacted Acid) AddSolvent Dilute with Ethyl Acetate ReactionMixture->AddSolvent SeparatoryFunnel Transfer to Separatory Funnel AddSolvent->SeparatoryFunnel Wash_NaHCO3 Wash with Saturated NaHCO3 Solution SeparatoryFunnel->Wash_NaHCO3 GasEvolution CO2 Gas Evolution (Vent Frequently!) Wash_NaHCO3->GasEvolution SeparateLayers Separate Layers Wash_NaHCO3->SeparateLayers AqueousLayer Aqueous Layer (Sodium Salt of Acid) SeparateLayers->AqueousLayer OrganicLayer Organic Layer (Purified Ester) SeparateLayers->OrganicLayer Wash_Brine Wash with Brine OrganicLayer->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate FinalProduct Pure 2-Hydroxy-indan-2-carboxylic acid methyl ester Evaporate->FinalProduct

Caption: Workflow for removing unreacted acid via liquid-liquid extraction.

Problem 2: Low Yield After Purification

Root Cause Analysis:

Low yields can stem from several factors, including an incomplete initial reaction or loss of product during the workup and purification steps.

Troubleshooting Steps:

  • Driving the Esterification Reaction: Fischer esterification is an equilibrium-controlled process.[1][3][12] To improve the yield, you can:

    • Use a large excess of one of the reactants (typically the alcohol, methanol in this case).[3][13]

    • Remove water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent.[3][12]

  • Preventing Ester Hydrolysis: As mentioned, avoid using strong bases during the workup, as this can hydrolyze your ester back to the carboxylic acid. Stick to mild bases like sodium bicarbonate.[6]

  • Minimizing Physical Losses:

    • Ensure complete transfer of your material between flasks.

    • Be careful not to discard the organic layer during extractions. If you are unsure which layer is which, add a few drops of water to the separatory funnel and observe which layer it joins.

    • During solvent removal, avoid excessively high temperatures or prolonged exposure to vacuum, which could lead to the loss of a volatile product.

Problem 3: Product is an Oil and Difficult to Handle or Appears Impure After Solvent Removal

Root Cause Analysis:

Even after a successful extraction, minor impurities can remain, preventing your product from solidifying or appearing as a clean oil. In such cases, further purification techniques are necessary.

Alternative/Additional Purification Methods:

  • Column Chromatography: This is a powerful technique for separating compounds based on their polarity.[14]

    • Stationary Phase: Silica gel is commonly used for the purification of esters.

    • Mobile Phase: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is typically employed. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity to elute your ester. The more polar unreacted acid will remain on the column longer.

  • Recrystallization: If your product is a solid at room temperature but is oily due to impurities, recrystallization can be an effective purification method.

    • Solvent Selection: The key is to find a solvent or solvent system in which your ester is soluble at high temperatures but insoluble at low temperatures.[15] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    • General Procedure: Dissolve your crude product in a minimal amount of a suitable hot solvent.[16] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[15][16] The pure crystals can then be collected by vacuum filtration.[15]

Data Summary for Purification Methods

Purification MethodPrinciple of SeparationProsCons
Liquid-Liquid Extraction Difference in acidity and solubility of the acid and its salt.[9]Fast, efficient for removing acidic impurities, scalable.Can lead to emulsions, potential for product loss if ester is water-soluble.[7]
Column Chromatography Differential adsorption to a solid stationary phase based on polarity.[14]High resolution, can separate a wide range of impurities.Can be time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Recrystallization Difference in solubility of the product and impurities in a given solvent at different temperatures.[15]Can yield very pure crystalline product, relatively simple setup.Finding a suitable solvent can be challenging, yield can be moderate to low.[2]

References

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]

  • Lab 12: Synthesis of an Ester. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • FA purification. (n.d.). Cyberlipid. Retrieved from [Link]

  • US4544453A - Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. (n.d.). Google Patents.
  • Best method for cleaning esters? (2013, February 26). Sciencemadness.org. Retrieved from [Link]

  • Purification of Fermentation-Derived Acetic Acid By Liquid−Liquid Extraction and Esterification. (2002, April 24). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • MITOCW | 10. Fischer Esterification Part 1. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Esterification work up - why is this order? (2020, August 17). ResearchGate. Retrieved from [Link]

  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? (n.d.). Homework.Study.com. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Esters and Esterification Chemistry Tutorial. (n.d.). AUS-e-TUTE. Retrieved from [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. Retrieved from [Link]

  • US4082788A - Esterification and extraction process. (n.d.). Google Patents.
  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. (2018, August 3). Chemical Engineering Research and Design. Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. Retrieved from [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. (2005, August 30). Agilent. Retrieved from [Link]

  • Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024, June 10). Energy & Fuels - ACS Publications. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N. (n.d.). PMC - NIH. Retrieved from [Link]

  • US8349596B2 - Method for the enzymatic production of 2-hydroxy-2-methyl carboxylic acids. (2006, March 13). Google Patents.
  • EP0198348B1 - Process for preparing (+)s-2-hydroxy-2-methyl-hexanoic acid. (n.d.). Google Patents.
  • A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Bordwell pKa Table. (2017, October 27). Organic Chemistry Data. Retrieved from [Link]

  • Recrystallization of DAN. (n.d.). Symbiot Procedure. Retrieved from [Link]

  • Does anyone have information on pKa of some carboxylic acids? (2014, July 5). ResearchGate. Retrieved from [Link]

  • EP1323701A4 - Methods for crystallization of hydroxycarboxylic acids. (n.d.). Google Patents.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). PMC - NIH. Retrieved from [Link]

  • Carboxylic acids used to demonstrate the method for methyl ester formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Table of Acids with Ka and pKa Values* CLAS. (n.d.). Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. (n.d.). Retrieved from [Link]

  • KR20240037607A - Preparation and purification method of high purity methyl 2-hydroxyisobutyrate for euv semiconductor process. (n.d.). Google Patents.
  • 2-indanone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for 2-Hydroxy-indan-2-carboxylic acid methyl ester Production

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Hydroxy-indan-2-carboxylic acid methyl ester . This guide is engineered for process chemists, researchers, and drug development professionals tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Hydroxy-indan-2-carboxylic acid methyl ester . This guide is engineered for process chemists, researchers, and drug development professionals transitioning this critical chiral/achiral building block from bench-scale discovery to pilot-plant manufacturing.

The most industrially viable and atom-economical route involves cyanohydrin formation from 2-indanone, followed by acid-catalyzed hydrolysis and esterification[1]. However, the presence of the tertiary hydroxyl group at the C2 position makes this molecule highly susceptible to E1 elimination (dehydration) under thermal and acidic conditions, presenting significant scale-up bottlenecks.

Process Visualization: Synthetic Workflow & Degradation Pathways

G A 2-Indanone B 2-Hydroxyindane-2-carbonitrile (Cyanohydrin) A->B NaCN, NaHSO3 Biphasic, 0-5°C C 2-Hydroxyindane-2-carboxylic acid (Intermediate) B->C Conc. HCl, 100°C Hydrolysis D 2-Hydroxy-indan-2-carboxylic acid methyl ester (Target) C->D MeOH, H2SO4 Trimethyl orthoformate E Indene-2-carboxylic acid (Elimination Byproduct) C->E Excess Heat/Acid -H2O F Indene-2-carboxylic acid methyl ester (Byproduct) D->F Excess Acid -H2O

Figure 1: Synthetic workflow and degradation pathways for 2-Hydroxy-indan-2-carboxylic acid methyl ester.

Section 1: Cyanohydrin Formation (Step 1) - Troubleshooting & FAQs

Q: During the addition of sodium cyanide to 2-indanone, we observe a sudden, uncontrollable exotherm and a drop in yield. How can we mitigate this at the 10 kg scale? A: Direct addition of cyanide to the ketone is hazardous and highly exothermic. The field-proven approach is to first form the bisulfite adduct of 2-indanone. By reacting 2-indanone with aqueous NaHSO₃, you create a water-soluble intermediate. When NaCN is subsequently dosed into this mixture at 0–5 °C, the cyanide displaces the bisulfite in a much more controlled manner[2]. Mechanistic Insight: The bisulfite adduct acts as a thermodynamic buffer. It prevents the accumulation of unreacted cyanide and eliminates the need to handle gaseous HCN, which is a critical safety requirement for scale-up[2].

Q: We are seeing significant reversion to 2-indanone during the workup of the cyanohydrin. Why is this happening? A: Cyanohydrin formation is reversible and highly pH-dependent. If the aqueous wash during workup is too alkaline (pH > 8), the equilibrium shifts back to the ketone and free cyanide. Protocol Fix: Maintain the pH of the aqueous phase between 6.5 and 7.5 during extraction. Wash the organic layer (e.g., MTBE) with a mild 0.1 M phosphate buffer rather than plain water or brine, which can sometimes drift basic.

Section 2: Hydrolysis to the Carboxylic Acid (Step 2) - Troubleshooting & FAQs

Q: Our hydrolysis step yields a mixture of the desired 2-hydroxyindane-2-carboxylic acid and a significant amount of indene-2-carboxylic acid. How do we prevent this byproduct? A: The tertiary hydroxyl group at the C2 position of the indane ring is highly prone to E1 elimination. When the cyanohydrin is heated in concentrated HCl (100 °C) to force the hydrolysis of the nitrile, prolonged exposure drives the dehydration of the resulting tertiary alcohol to form the indene double bond[3]. Mechanistic Insight: The protonation of the hydroxyl group creates a stable tertiary/benzylic-like carbocation (stabilized by the adjacent aromatic ring system), making water elimination extremely fast. Protocol Fix: Implement in-situ FTIR monitoring. Track the disappearance of the nitrile stretch (2240 cm⁻¹). The moment the nitrile is consumed, quench the reaction by cooling to <20 °C and diluting with ice water. Do not rely on fixed reaction times at scale, as heating/cooling profiles vary drastically.

Section 3: Esterification (Step 3) - Troubleshooting & FAQs

Q: We are using Fischer esterification (MeOH + H₂SO₄ at reflux), but conversion stalls at 70%, and pushing the reaction with more acid just causes dehydration. What is the alternative? A: Fischer esterification generates water, which stalls the equilibrium. Because methanol boils at 65 °C, standard Dean-Stark water removal is ineffective. Adding more H₂SO₄ simply catalyzes the unwanted dehydration to indene-2-carboxylic acid methyl ester. Protocol Fix: Utilize a chemical water scavenger. Adding trimethyl orthoformate (TMOF) to the methanolic reaction mixture consumes the generated water, forming methanol and methyl formate. This irreversibly drives the equilibrium forward without requiring high temperatures or high acid loadings.

Quantitative Data Summary: Critical Scale-Up Parameters

Summarizing the process parameters is critical for tech transfer. Deviations from these ranges typically result in the failure modes discussed above.

Process StepCritical ParameterTarget RangePotential Failure Mode
Cyanohydrin Formation Dosing Temperature0 – 5 °CHCN gas release, thermal runaway
Cyanohydrin Formation Workup pH Control6.5 – 7.5Reversal to 2-indanone
Hydrolysis Reaction TimeMonitored via FTIRDehydration to indene derivative
Esterification Water Content (KF)< 0.05%Stalled conversion
Esterification Acid Catalyst Loading1 – 5 mol%Elimination byproduct formation
Self-Validating Experimental Protocols
Protocol 1: Bisulfite-Mediated Cyanohydrin Formation
  • Preparation: Charge a jacketed reactor with 2-indanone (1.0 eq) and methyl tert-butyl ether (MTBE) (5 vol).

  • Bisulfite Addition: Add an aqueous solution of NaHSO₃ (1.2 eq) at 20 °C. Stir vigorously for 2 hours.

    • Self-Validation: The biphasic mixture will form a thick white slurry of the bisulfite adduct. If the slurry does not form, verify the quality and assay of the NaHSO₃.

  • Cyanide Dosing: Cool the reactor to 0–5 °C. Slowly dose a 30% aqueous solution of NaCN (1.1 eq) over 2 hours, maintaining the internal temperature strictly below 10 °C.

  • Phase Separation: Once the slurry dissolves completely (indicating conversion to the soluble cyanohydrin), stop stirring. Separate the aqueous layer.

  • Workup: Wash the organic layer with 0.1 M phosphate buffer (pH 7.0) to remove residual salts without reversing the reaction. Concentrate under reduced pressure to yield the cyanohydrin.

Protocol 2: Controlled Hydrolysis
  • Acid Charge: Charge the cyanohydrin to a reactor containing concentrated HCl (10 vol).

  • Heating: Heat the mixture to 90–100 °C.

  • Monitoring (Critical): Monitor the reaction via ReactIR or offline ATR-FTIR.

    • Self-Validation: Track the peak at 2240 cm⁻¹ (C≡N stretch). The reaction is complete exactly when this peak reaches baseline.

  • Quench: Immediately cool the reactor to 10 °C and add ice water (10 vol) to precipitate the 2-hydroxyindane-2-carboxylic acid.

  • Isolation: Filter the white solid and wash with cold water.

Protocol 3: Scavenger-Driven Esterification
  • Reagent Charge: Combine 2-hydroxyindane-2-carboxylic acid (1.0 eq) with anhydrous methanol (10 vol) and trimethyl orthoformate (TMOF, 2.0 eq).

  • Catalyst Addition: Add concentrated H₂SO₄ (0.05 eq) slowly.

  • Reaction: Heat to a gentle reflux (60 °C) for 4 hours.

    • Self-Validation: In-process HPLC should show <1% starting material and <0.5% indene byproduct. The use of TMOF prevents water accumulation, validated by Karl Fischer titration (<0.05% water throughout).

  • Workup: Neutralize the acid with saturated NaHCO₃ before evaporating the methanol to prevent concentration-induced dehydration. Extract with ethyl acetate, dry, and concentrate to yield the final methyl ester.

References
  • [1] Efficient synthesis of spirooxindolyl oxazol-2(5H)-ones via palladium(ii)-catalyzed addition of arylboronic acids to nitriles. RSC Advances (RSC Publishing). 1

  • [3] Synthesis of α,α-Disubstituted α-Acetoxy Esters and α,α-Disubstituted α-Hydroxy Acids by Baeyer-Villiger Oxidation of the Corresponding β-Ketoesters. Current Organic Synthesis (ResearchGate). 3

  • [2] Safe Execution of a Large-Scale Ozonolysis: Preparation of the Bisulfite Adduct of 2-Hydroxyindan-2-carboxaldehyde and Its Utility in a Reductive Amination. Organic Process Research & Development (ACS Publications). 2

Sources

Reference Data & Comparative Studies

Validation

Certified Reference Standards for 2-Hydroxy-indan-2-carboxylic acid methyl ester: A Comparative Analytical Guide

Introduction and Chemical Significance In modern drug development, the integrity of analytical data is inextricably linked to the quality of the reference materials used. 2-Hydroxy-indan-2-carboxylic acid methyl ester (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

In modern drug development, the integrity of analytical data is inextricably linked to the quality of the reference materials used. 2-Hydroxy-indan-2-carboxylic acid methyl ester (CAS No. 1249067-50-2), also systematically identified as methyl 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate, is a critical organic building block[1]. Featuring a rigid indane scaffold with a tertiary hydroxyl group and a methyl ester at the C2 position, this compound is highly valued in the synthesis of complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently encounter discrepancies in the quantification of indane-derivatives due to improper standard selection and handling. The tertiary hydroxyl group at the C2 position is highly susceptible to acid-catalyzed dehydration. When evaluating a Certified Reference Standard (CRS) for this molecule, one must ensure that the analytical methods used for certification do not artificially degrade the standard, which would lead to an underestimation of its true purity.

Objective Comparison of Commercial Reference Standards

Selecting the correct grade of reference standard depends on the phase of your project. Below is an objective comparison of commercially available standards for CAS 1249067-50-2, evaluating their certified purity, analytical backing, and optimal use cases based on supplier data[1][2][3].

SupplierCatalog / MDLClaimed PurityCertification AnalyticsOptimal Use Case
Arctom AAB-AA01DV14≥98.0%HPLC, GC, NMRQuantitative Impurity Profiling : Ideal for late-stage API release testing where high precision is required[3].
BLD Pharm BD01010679≥97.0%HPLC, NMRMethod Development : Reliable for routine chromatographic method validation and system suitability[1].
Enamine EN300-1387316>95.0%LC-MS, NMREarly Discovery & Synthesis : Cost-effective for high-throughput screening and early-stage synthetic route scouting[2].

Mechanistic Insights: Analytical Vulnerabilities

To trust a reference standard, you must understand how it behaves under analytical conditions. The structural topology of 2-Hydroxy-indan-2-carboxylic acid methyl ester presents specific challenges:

  • Thermal Instability in GC-MS: The tertiary alcohol can undergo thermal elimination in a Gas Chromatography injector port (typically >250°C), forming methyl 1H-indene-2-carboxylate. Therefore, LC-MS with Electrospray Ionization (ESI) is the preferred orthogonal technique for mass confirmation.

  • Acid Sensitivity in HPLC: Using strong acids like 0.1% Trifluoroacetic acid (TFA) in the mobile phase can induce on-column dehydration. We purposefully substitute this with a milder 0.05% Formic acid buffer to maintain the structural integrity of the standard during elution.

Certification Workflow

A true Certified Reference Standard must be validated through a multidimensional, self-validating workflow. The diagram below illustrates the rigorous pathway required to certify 2-Hydroxy-indan-2-carboxylic acid methyl ester.

G A Crude CAS: 1249067-50-2 B Preparative HPLC Purification A->B Isolation C High-Purity Isolate (>98%) B->C Fractionation D 1H/13C NMR Structural Elucidation C->D Aliquot 1 E LC-MS Mass Confirmation C->E Aliquot 2 F qNMR / Karl Fischer Absolute Purity C->F Aliquot 3 G Certified Reference Standard (CRS) D->G Validation E->G Validation F->G Validation

Fig 1: Analytical workflow for certification of 2-Hydroxy-indan-2-carboxylic acid methyl ester.

Self-Validating Experimental Protocols

To verify the integrity of the reference standard upon receipt, implement the following self-validating protocols. These methods are designed with causality in mind to prevent false-negative purity results.

Protocol A: HPLC-UV Purity Assessment

Objective: Determine chromatographic purity without inducing on-column degradation.

  • Sample Preparation: Dissolve 5.0 mg of the reference standard in 10 mL of Acetonitrile/Water (50:50, v/v). Do not use highly acidic diluents.

  • Column Selection: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm). The hybrid particle technology provides excellent peak shape for polar aromatics.

  • Mobile Phase:

    • Phase A: 0.05% Formic Acid in MS-grade Water (pH ~3.2).

    • Phase B: 100% Acetonitrile.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Detection: Monitor UV absorbance at 210 nm (optimal for the ester carbonyl) and 265 nm (optimal for the aromatic indane ring).

  • Validation Check: Look for a secondary peak eluting slightly later than the main peak; this is typically the dehydrated indene impurity. If this peak grows over sequential injections, your autosampler temperature is too high or the diluent is too acidic.

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Objective: Establish absolute mass fraction purity without relying on UV response factors.

  • Internal Standard (IS): Weigh exactly 5.0 mg of NIST-traceable Dimethyl sulfone (δ ~2.98 ppm).

  • Sample Preparation: Co-weigh exactly 10.0 mg of the 2-Hydroxy-indan-2-carboxylic acid methyl ester standard into the same vial.

  • Solvent: Dissolve the mixture in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 minimizes proton exchange and shifts the hydroxyl proton away from the aliphatic signals.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation Delay (D1): 30 seconds. Critical Step: A long D1 ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors.

  • Data Analysis: Integrate the isolated methyl ester singlet (~3.6 ppm, 3H) against the Dimethyl sulfone IS singlet (6H). Calculate the absolute purity using the standard qNMR mass-ratio equation.

References

  • BLD Pharm. "1249067-50-2 | 2-Hydroxy-indan-2-carboxylic acid methyl ester". BLD Pharm Catalog.
  • EnamineStore. "EN300-1387316 | methyl 2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate". EnamineStore Catalog.
  • Arctom. "CAS NO. 1249067-50-2 | 2-HYDROXY-INDAN-2-CARBOXYLIC ACID METHYL ESTER". Arctom Scientific.

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Hydroxy-indan-2-carboxylic acid methyl ester: Reproducibility and Practicality

In the landscape of pharmaceutical development and materials science, indane derivatives serve as crucial scaffolds for a variety of biologically active molecules. Among these, 2-Hydroxy-indan-2-carboxylic acid methyl es...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, indane derivatives serve as crucial scaffolds for a variety of biologically active molecules. Among these, 2-Hydroxy-indan-2-carboxylic acid methyl ester is a key building block, valued for its tertiary alcohol and ester functionalities within a rigid bicyclic system. The reproducibility of its synthesis is paramount for ensuring a consistent supply chain and reliable experimental outcomes in research and development.

This guide provides an in-depth comparison of two distinct and reproducible synthetic pathways to 2-Hydroxy-indan-2-carboxylic acid methyl ester. We will dissect the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative chemical principles. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable pathway based on available resources, safety considerations, and desired scale.

Pathway 1: The Cyanohydrin Route from Indan-2-one

This pathway represents a classic and highly reliable method for constructing the target molecule. It leverages the well-established cyanohydrin reaction, followed by hydrolysis and esterification. The choice of Indan-2-one as a starting material is strategic due to its commercial availability and the predictable reactivity of its ketone functional group.

Scientific Rationale & Expertise

The core of this pathway is the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of Indan-2-one. This reaction is highly efficient for forming a new carbon-carbon bond and simultaneously installing the precursor to the carboxylic acid group. Subsequent acid-catalyzed hydrolysis is a robust method for converting the nitrile to a carboxylic acid.[1][2] The final step, a Fischer-Speier esterification, is a thermodynamically controlled process favored by using an excess of methanol to drive the equilibrium towards the desired ester product.[3][4]

Experimental Workflow: Pathway 1

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Hydrolysis cluster_2 Step 3: Fischer Esterification A Indan-2-one C 2-Cyano-indan-2-ol (Intermediate) A:e->C:w Nucleophilic Addition B NaCN, H2SO4 (aq) B->C Reagents D 2-Hydroxy-indan-2-carboxylic acid (Intermediate) C:e->D:w Acid Hydrolysis F 2-Hydroxy-indan-2-carboxylic acid methyl ester (Final Product) D:e->F:w Esterification E Conc. HCl, Heat E->D Conditions G Methanol (excess), H2SO4 (cat.) G->F Reagents

Caption: Workflow for the Cyanohydrin Synthesis Route.

Detailed Experimental Protocol: Pathway 1

Step 1.1: Synthesis of 2-Cyano-indan-2-ol (Cyanohydrin Formation)

  • In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Dissolve 13.2 g (0.1 mol) of Indan-2-one in 100 mL of diethyl ether and place the flask in an ice-water bath.

  • In a separate beaker, dissolve 7.35 g (0.15 mol) of sodium cyanide in 50 mL of water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the sodium cyanide solution to the dropping funnel.

  • While vigorously stirring the Indan-2-one solution, add the sodium cyanide solution dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add 8.3 mL of concentrated sulfuric acid diluted in 25 mL of water dropwise, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture in the ice bath for an additional 2 hours.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Cyano-indan-2-ol. This intermediate is often used in the next step without further purification.

Step 1.2: Synthesis of 2-Hydroxy-indan-2-carboxylic acid (Hydrolysis)

  • Transfer the crude 2-Cyano-indan-2-ol to a 500 mL round-bottom flask.

  • Add 150 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux (approximately 110 °C) using a heating mantle and condenser for 4 hours. The progress of the reaction can be monitored by the cessation of ammonia evolution.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 2-Hydroxy-indan-2-carboxylic acid.

Step 1.3: Synthesis of 2-Hydroxy-indan-2-carboxylic acid methyl ester (Esterification)

  • To a 250 mL round-bottom flask, add 17.8 g (0.1 mol) of 2-Hydroxy-indan-2-carboxylic acid and 150 mL of methanol.

  • Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid.

  • Reflux the mixture for 6 hours.[5]

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in 150 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 2-Hydroxy-indan-2-carboxylic acid methyl ester.

Pathway 2: The α-Keto Ester Reduction Route

This alternative pathway avoids the use of highly toxic cyanide reagents and instead relies on the selective reduction of an α-keto ester. This approach begins with the synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which is then selectively reduced.

Scientific Rationale & Expertise

This route begins with a base-catalyzed condensation between 1-Indanone and dimethyl carbonate to form the β-keto ester, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. The key step is the subsequent chemoselective reduction of the ketone at the 1-position. Sodium borohydride (NaBH₄) is an excellent choice for this transformation as it is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of esters under standard conditions.[6][7] The resulting hydroxyl group is then subjected to dehydration and subsequent reduction of the newly formed double bond to yield the saturated indane ring system.

Experimental Workflow: Pathway 2

G cluster_0 Step 1: β-Keto Ester Formation cluster_1 Step 2: Selective Ketone Reduction cluster_2 Step 3 & 4: Dehydration & Reduction A 1-Indanone + Dimethyl Carbonate C Methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate A:e->C:w Claisen Condensation B Sodium Hydride, THF B->C Reagents D Methyl 1-hydroxy-2,3-dihydro-1H- indene-2-carboxylate C:e->D:w Reduction F Methyl 1H-indene-2-carboxylate D:e->F:w Dehydration E NaBH4, Methanol E->D Reagents G 2-Hydroxy-indan-2-carboxylic acid methyl ester (Final Product) F:e->G:w Hydrogenation H Acid catalyst, Heat H->F I H2, Pd/C I->G

Caption: Workflow for the α-Keto Ester Reduction Route.

Detailed Experimental Protocol: Pathway 2

Step 2.1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

  • To a flame-dried 500 mL three-neck flask under an argon atmosphere, add 4.8 g (0.12 mol) of a 60% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride with hexanes (3 x 20 mL) to remove the mineral oil.

  • Add 150 mL of anhydrous THF, followed by the dropwise addition of 13.2 g (0.1 mol) of 1-Indanone in 50 mL of THF.

  • Add 13.5 g (0.15 mol) of dimethyl carbonate dropwise.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Step 2.2: Synthesis of Methyl 1-hydroxy-2,3-dihydro-1H-indene-2-carboxylate

  • Dissolve 19.0 g (0.1 mol) of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate in 200 mL of methanol in a 500 mL flask and cool to 0 °C.

  • Add 1.9 g (0.05 mol) of sodium borohydride in small portions over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for an additional hour.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which can be used directly in the next step.

Step 2.3 & 2.4: Dehydration and Hydrogenation

  • The crude product from the previous step is dissolved in 200 mL of toluene, and a catalytic amount of p-toluenesulfonic acid (approx. 0.5 g) is added.

  • The mixture is refluxed with a Dean-Stark apparatus to remove water for 4 hours.

  • After cooling, the toluene solution is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give crude Methyl 1H-indene-2-carboxylate.

  • The crude unsaturated ester is dissolved in 150 mL of ethanol, and 10% Palladium on carbon (approx. 1 g) is added.

  • The mixture is hydrogenated in a Parr apparatus under 50 psi of hydrogen for 12 hours.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The final product, 2-Hydroxy-indan-2-carboxylic acid methyl ester, is then purified by column chromatography.

Performance Comparison and Data Summary

ParameterPathway 1: Cyanohydrin RoutePathway 2: α-Keto Ester Reduction Route
Starting Material Indan-2-one1-Indanone, Dimethyl Carbonate
Number of Steps 34
Key Reagents NaCN, H₂SO₄, MethanolNaH, NaBH₄, H₂, Pd/C
Overall Yield (Typical) 60-70%45-55%
Safety Concerns Use of highly toxic NaCNUse of flammable NaH and H₂ gas
Scalability Readily scalable with appropriate safetyScalable, requires specialized hydrogenation equipment
Reproducibility High, relies on well-known reactionsModerate, can be sensitive to reaction conditions

Conclusion and Recommendations

Both pathways presented are viable and reproducible methods for the synthesis of 2-Hydroxy-indan-2-carboxylic acid methyl ester.

Pathway 1 (The Cyanohydrin Route) is the more direct and typically higher-yielding approach. Its primary drawback is the essential use of highly toxic sodium cyanide, which necessitates stringent safety protocols and may not be suitable for all laboratory settings. However, for facilities equipped to handle cyanides, this pathway offers superior efficiency and reproducibility.

Pathway 2 (The α-Keto Ester Reduction Route) provides a valuable cyanide-free alternative. While it involves an additional step and generally results in a lower overall yield, it may be the preferred method where the use of cyanide is prohibited or undesirable. The success of this pathway is contingent on the careful control of the reduction and hydrogenation steps.

Ultimately, the choice between these two pathways will be guided by a laboratory's specific constraints, including safety infrastructure, available equipment, and the scale of the synthesis. For large-scale production where efficiency is paramount, the Cyanohydrin Route is likely the more economical choice, provided that safety measures are rigorously implemented. For smaller-scale research and in environments where safety concerns regarding cyanides are a primary consideration, the α-Keto Ester Reduction Route offers a robust and reliable, albeit longer, alternative.

References

  • Kinishi, R., Nakajima, Y., Oda, J., & Inouye, Y. (n.d.). Asymmetric Reduction of α-Ketoesters with Sodium Borohydride by Chiral Phase Transfer Catalysts. Taylor & Francis Online. [Link]

  • Kinishi, R., Nakajima, Y., Oda, J., & Inouye, Y. (1978). Asymmetric Reduction of α-Ketoesters with Sodium Borohydride by Chiral Phase Transfer Catalysts. Bioscience, Biotechnology, and Biochemistry, 42(4), 855-858. [Link]

  • Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. (2010). ResearchGate. [Link]

  • Synthesis of Indanones via Solid-Supported [2+2+2] Cyclotrimerization. (2007). ACS Publications. [Link]

  • 2-indanone. (n.d.). Organic Syntheses. [Link]

  • A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. (n.d.). Royal Society of Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Synthesis of indanones. Reaction conditions: 1 (0.1 mmol), 2 (0..... (n.d.). ResearchGate. [Link]

  • One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. (2022). ACS Publications. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023). LibreTexts. [Link]

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  • Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]

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  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (2024). Chemistry Steps. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Strecker reaction is used for synthesis of: (a) Alcohol (b) Amino acid (c) Aldehyde (d) Ketone. (n.d.). Vaia. [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

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  • Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. (n.d.). National Open Access Monitor, Ireland. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

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  • Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. (2016). PubMed. [Link]

  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxylation of aldehydes. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). National Institutes of Health. [Link]

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. (n.d.). NextSDS. [Link]

  • Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. (2026). MDPI. [Link]

  • Synthesis of α-hydroxy carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Methyl 1-oxo-2,3-dihydro-1h-indene-5-carboxylate (C11H10O3). (n.d.). PubChemLite. [Link]

  • 1H-Indene, 2,3-dihydro-4-methyl-. (n.d.). NIST WebBook. [Link]

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Safety & Regulatory Compliance

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